1-Hexanol-d11
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H14O |
|---|---|
Molecular Weight |
113.24 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexan-1-ol |
InChI |
InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2 |
InChI Key |
ZSIAUFGUXNUGDI-GILSBCIXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CO |
Canonical SMILES |
CCCCCCO |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Isotopic Purity and Enrichment of 1-Hexanol-d11
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment of 1-Hexanol-d11. This deuterated analog of 1-hexanol is a valuable tool in various scientific disciplines, including drug metabolism studies, pharmacokinetic research, and as an internal standard in analytical chemistry. Understanding its isotopic profile is critical for the accuracy and reliability of experimental results.
Understanding Isotopic Purity and Enrichment
Isotopic Purity refers to the percentage of a compound's molecules that contain the desired isotope at a specific position. For this compound, this specifically means the percentage of molecules where the eleven hydrogen atoms on the hexyl chain have been replaced by deuterium.
Isotopic Enrichment is the percentage of a specific isotopic label at a given atomic position. For a highly enriched this compound sample, the isotopic enrichment at each of the eleven specified positions on the carbon chain would be high (e.g., >98%).
It is crucial to distinguish between these two terms. A high isotopic enrichment level for each deuterium atom is necessary to achieve high overall isotopic purity of the this compound molecule.
Synthesis and Potential Isotopic Impurities
The synthesis of this compound typically involves the reduction of a corresponding carboxylic acid or ester, such as hexanoic acid or ethyl hexanoate, using a deuterium source. Common methods include the use of metal deuterides like lithium aluminum deuteride (LiAlD₄) or catalytic deuteration with deuterium gas (D₂).
Potential sources of isotopic impurities include:
-
Incomplete Deuteration: The primary source of impurity is the presence of residual hydrogen atoms from the starting materials or reagents. This leads to the formation of isotopologues with fewer than eleven deuterium atoms (d1 to d10).
-
Back-Exchange: During the reaction or work-up, deuterium atoms at certain positions might exchange back to hydrogen, especially if protic solvents are used.
-
Impurities in Deuterium Source: The purity of the deuterium source (e.g., D₂O, LiAlD₄) will directly impact the final isotopic enrichment of the product.
Data Presentation: Quantitative Specifications
The isotopic and chemical purity of commercially available this compound can vary between suppliers and batches. The following tables summarize typical and specific quantitative data found for this compound.
| Supplier/Batch | Isotopic Purity (Atom % D) | Chemical Purity | Reference |
| MedchemExpress (Batch HY-W032022S1-361986) | Not specified in summary | 99.33% | [1] |
| Cambridge Isotope Laboratories (n-Hexanol-d13) | 98% | Not specified | |
| Commercial Supplier A | 98% | >98% |
Table 1: Summary of Isotopic and Chemical Purity of Deuterated 1-Hexanol.
| Parameter | Specification |
| Appearance | Colorless liquid |
| Molecular Formula | C₆HD₁₁O |
| Molecular Weight | 113.24 g/mol |
| Deuterium Incorporation | ≥ 98% |
Table 2: General Technical Specifications for this compound.
Experimental Protocols for Purity and Enrichment Determination
The determination of isotopic purity and enrichment of this compound relies on two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating this compound from its non-deuterated and partially deuterated counterparts and for determining their relative abundances.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
If required, derivatization with a silylating agent (e.g., BSTFA) can be performed to improve chromatographic performance, though it is often not necessary for short-chain alcohols.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A polar capillary column is recommended for good peak shape of alcohols. A suitable choice would be a DB-WAX or a similar polyethylene glycol (PEG) phase column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector, operated in split mode with a split ratio of 50:1 to avoid overloading the detector with the main peak.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
MSD Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (m/z 30-200) to identify all isotopologues. Selected Ion Monitoring (SIM) can be used for higher sensitivity if specific isotopologues are being quantified.
-
-
Data Analysis:
-
The isotopic purity is determined by analyzing the mass spectrum of the this compound peak.
-
The molecular ion region will show a cluster of peaks corresponding to the different isotopologues (d0 to d11).
-
The relative abundance of each isotopologue is calculated from the integrated peak areas in the mass spectrum. The isotopic purity is the percentage of the d11 isotopologue relative to the sum of all isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is essential for confirming the positions of deuterium incorporation and for quantifying the isotopic enrichment at each site.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a deuterated solvent that does not have signals overlapping with the analyte. Chloroform-d (CDCl₃) is a common choice.
-
Add a known amount of a suitable internal standard with a well-defined proton signal if quantitative ¹H NMR (qNMR) is to be performed to determine chemical purity.
-
-
NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Solvent: CDCl₃.
-
Number of Scans: 16 to 64, depending on the concentration.
-
Relaxation Delay (D1): 5 seconds to ensure full relaxation for quantitative analysis.
-
Spectral Width: 0-10 ppm.
-
-
²H NMR:
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Solvent: CHCl₃ (non-deuterated chloroform can be used as the sample concentration is high).
-
Number of Scans: 128 or more, as the deuterium nucleus is less sensitive than the proton.
-
Spectral Width: 0-10 ppm.
-
-
-
Data Analysis:
-
¹H NMR: The spectrum of a highly enriched this compound sample should show very small residual proton signals corresponding to the non-deuterated and partially deuterated species. The isotopic enrichment can be estimated by integrating these residual proton signals relative to the signal of the non-deuterated hydroxyl proton (which is typically not deuterated) or an internal standard.
-
²H NMR: The spectrum will show signals corresponding to the deuterium atoms at different positions on the hexyl chain. The presence of these signals confirms the incorporation of deuterium. The integration of these signals can provide information about the relative deuterium distribution.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for determining the isotopic purity and enrichment of this compound and the relationship between the primary analytical techniques.
Caption: General workflow for the synthesis and analytical characterization of this compound.
Caption: Logical relationship between GC-MS and NMR for a comprehensive isotopic profile.
References
An In-Depth Technical Guide to the Synthesis and Manufacturing of 1-Hexanol-d11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, manufacturing, and characterization of 1-Hexanol-d11, a deuterated isotopologue of 1-hexanol. This document is intended for researchers, scientists, and professionals in the field of drug development and other areas where isotopically labeled compounds are utilized as internal standards, tracers in metabolic studies, or for kinetic isotope effect investigations.
Introduction
This compound is a stable, non-radioactive isotopically labeled form of 1-hexanol where eleven hydrogen atoms have been replaced by deuterium. This isotopic substitution imparts a higher molecular weight, which is readily distinguishable by mass spectrometry, making it an ideal internal standard for the quantification of 1-hexanol in various matrices. Furthermore, the C-D bonds are stronger than C-H bonds, which can lead to a kinetic isotope effect, providing valuable insights into reaction mechanisms.
Synthesis of this compound
The most practical and widely employed method for the synthesis of this compound is the reduction of a commercially available deuterated precursor, Hexanoic acid-d11. This approach ensures a high level of deuterium incorporation in the final product.
Synthetic Pathway: Reduction of Hexanoic acid-d11
The core of the synthesis is the reduction of the carboxylic acid functional group of Hexanoic acid-d11 to a primary alcohol. A powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), is typically used for this transformation due to its high reactivity towards carboxylic acids.[1][2][3]
The overall reaction is as follows:
CD₃(CD₂)₄COOH + LiAlH₄ → CD₃(CD₂)₄CH₂OH
Diagram of the Synthetic Pathway:
Caption: Synthetic route from Hexanoic acid-d11 to this compound.
Key Reagents and Materials
The following table summarizes the key reagents and their properties for the synthesis of this compound.
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Key Properties | Supplier Examples |
| Hexanoic acid-d11 | C₆HD₁₁O₂ | 127.23 | Deuterated starting material | Sigma-Aldrich, Cambridge Isotope Laboratories, Cayman Chemical |
| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | Potent reducing agent, reacts violently with water | Major chemical suppliers |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous solvent for the reaction | Major chemical suppliers |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Used for acidic work-up | Major chemical suppliers |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Used for neutralization | Major chemical suppliers |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent | Major chemical suppliers |
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound from Hexanoic acid-d11.
Diagram of the Experimental Workflow:
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Reaction Setup
-
Drying of Glassware: All glassware (a three-necked round-bottom flask, dropping funnel, and condenser) must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon gas.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the reaction of LiAlH₄ with atmospheric moisture.
-
Addition of LiAlH₄: To the reaction flask, add anhydrous diethyl ether (e.g., 100 mL for a 10 g scale reaction) and carefully add Lithium Aluminum Hydride (a slight molar excess, e.g., 1.2 equivalents) in portions.
-
Cooling: The flask is cooled to 0 °C in an ice-water bath.
-
Addition of Hexanoic acid-d11: A solution of Hexanoic acid-d11 (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
Reaction and Work-up
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a few hours until the reaction is complete (monitored by TLC or GC).
-
Quenching: The reaction flask is cooled back to 0 °C. The excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.[4] This procedure, known as the Fieser work-up, is used to precipitate the aluminum salts as a granular solid that is easy to filter.[1]
-
Filtration and Extraction: The resulting white precipitate is filtered off and washed with diethyl ether. The filtrate is transferred to a separatory funnel, and the aqueous layer is separated. The aqueous layer is extracted a few more times with diethyl ether.
-
Washing and Drying: The combined organic extracts are washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous magnesium sulfate.
-
Solvent Removal: The drying agent is removed by filtration, and the solvent is carefully removed by rotary evaporation.
Purification
The crude this compound is purified by fractional distillation under reduced pressure.[5][6] The fraction corresponding to the boiling point of this compound is collected.
| Parameter | Value |
| Boiling Point of 1-Hexanol | 157 °C at 760 mmHg |
| Expected Boiling Point of this compound | Slightly higher than 1-Hexanol |
Quality Control and Characterization
The purity and identity of the synthesized this compound must be confirmed using various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the chemical purity and confirm the molecular weight of this compound. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound. The fragmentation pattern will be characteristic of a primary alcohol.[7][8]
| Analytical Technique | Expected Results |
| GC | A single major peak indicating high chemical purity. |
| MS (EI) | Molecular ion (M⁺) peak at m/z 113. Characteristic fragments from alpha-cleavage and loss of water-d2. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the isotopic labeling pattern and assessing the isotopic purity.
-
¹H NMR: The proton NMR spectrum of this compound will show a significant reduction or absence of signals corresponding to the C1 to C5 protons and the methyl protons, confirming a high degree of deuteration. A residual proton signal for the hydroxyl group (-OH) will be present.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum that confirms the positions of deuterium incorporation.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for the six carbon atoms, with the signals for deuterated carbons appearing as multiplets due to C-D coupling.
| Analytical Technique | Expected Observations for this compound |
| ¹H NMR | Absence or significant reduction of aliphatic proton signals. A singlet for the OH proton. |
| ²H NMR | Signals corresponding to the different deuterated positions (CD₃, CD₂, CD₂OH). |
| ¹³C NMR | Six carbon signals, with those attached to deuterium showing characteristic splitting patterns. |
Isotopic Purity Assessment
The isotopic purity is a critical parameter and can be determined from the mass spectrometry data by analyzing the relative intensities of the ion clusters for the molecular ion.[2][9][10] High-resolution mass spectrometry (HRMS) is particularly useful for this purpose.
Manufacturing and Handling
Scale-up Considerations
For larger-scale manufacturing, careful consideration must be given to the safe handling of LiAlH₄, which is highly pyrophoric. The reaction should be conducted in a well-ventilated area, and appropriate personal protective equipment must be worn. The heat generated during the reaction and quenching steps needs to be managed effectively.
Storage and Stability
This compound is a stable compound and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.
Safety Precautions
-
Lithium Aluminum Hydride: Extremely reactive with water and protic solvents. Handle under an inert atmosphere.
-
Diethyl Ether: Highly flammable. Work in a fume hood away from ignition sources.
-
This compound: Combustible liquid. Avoid contact with skin and eyes.
This technical guide provides a foundational understanding of the synthesis and manufacturing of this compound. Researchers and manufacturers should always consult relevant safety data sheets and perform a thorough risk assessment before undertaking any experimental work.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zhongdachemical.com [zhongdachemical.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. US3048527A - Extractive distillation of hexanol with a polyhydric alcohol as a solvent - Google Patents [patents.google.com]
- 7. chegg.com [chegg.com]
- 8. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
Decoding the Deuterated Standard: An In-depth Guide to the 1-Hexanol-d11 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of scientific research and pharmaceutical development, the quality and purity of chemical reagents are paramount. For isotopically labeled compounds such as 1-Hexanol-d11, a Certificate of Analysis (CoA) is more than a mere formality; it is a critical document that provides a comprehensive quality profile, ensuring the material's suitability for its intended application. This technical guide delves into the core components of a typical CoA for this compound, offering a detailed explanation of the quantitative data, the underlying experimental protocols, and the logical workflow of the analysis process.
Understanding the Data: A Quantitative Summary
A Certificate of Analysis for this compound presents a suite of tests and their results, which collectively confirm the identity, purity, and isotopic enrichment of the compound. The following tables summarize the typical quantitative data you will find on a CoA for this deuterated standard.
Table 1: General Properties and Identification
| Test | Specification | Result |
| Appearance | Colorless liquid | Conforms |
| Solubility | Soluble in methanol, ethanol, and diethyl ether | Conforms |
| Identity (¹H NMR) | Conforms to structure | Conforms |
| Identity (¹³C NMR) | Conforms to structure | Conforms |
Table 2: Purity and Impurity Profile
| Test | Method | Specification | Result |
| Chemical Purity | Gas Chromatography-Mass Spectrometry (GC-MS) | ≥ 98.0% | 99.5% |
| Isotopic Enrichment | ¹H NMR or Mass Spectrometry | ≥ 98.0 atom % D | 99.2 atom % D |
| Water Content | Karl Fischer Titration | ≤ 0.1% | 0.05% |
| Residual Solvents | Headspace GC-MS | As per ICH Q3C | Complies |
The Science Behind the Specifications: Experimental Protocols
The quantitative data presented in a CoA is the culmination of rigorous analytical testing. Understanding the methodologies behind these tests is crucial for interpreting the results accurately.
Identity and Structure Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to provide detailed information about the structure of a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm its chemical identity.
-
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: A small, precisely weighed amount of the this compound sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Instrumentation: The sample is placed in a high-field NMR spectrometer.
-
Data Acquisition: A proton NMR spectrum is acquired. Due to the high level of deuteration, the proton signals from this compound will be significantly attenuated. The spectrum is primarily used to identify any residual non-deuterated impurities and to confirm the absence of significant protonated species.
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the observed signals are compared against a reference spectrum of 1-Hexanol to confirm the structural integrity.
-
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: A carbon-13 NMR spectrum is acquired on the same NMR spectrometer.
-
Data Acquisition: The spectrum will show signals corresponding to the six carbon atoms in the hexanol chain.
-
Data Analysis: The chemical shifts of the carbon signals are compared to a reference spectrum to confirm the carbon backbone of the molecule.
-
Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify volatile and semi-volatile organic compounds in a sample.
-
Experimental Protocol:
-
Sample Preparation: The this compound sample is diluted with a suitable volatile solvent (e.g., dichloromethane or methanol) to an appropriate concentration.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with a capillary column suitable for the analysis of alcohols.
-
GC Separation: A small volume of the prepared sample is injected into the GC inlet, where it is vaporized. An inert carrier gas (e.g., helium) sweeps the vaporized sample onto the column. The column is heated using a temperature program to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
MS Detection: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component.
-
Data Analysis: The chemical purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. The mass spectrum of the main peak is compared to a reference library to confirm its identity.
-
Isotopic Enrichment Analysis
Determining the isotopic enrichment, or the percentage of deuterium atoms in the molecule, is a critical quality control parameter for deuterated standards. This can be achieved using either NMR spectroscopy or mass spectrometry.
-
¹H NMR Method:
-
A known amount of a certified internal standard with a known proton concentration is added to the NMR sample.
-
By comparing the integral of the residual proton signals of this compound to the integral of the internal standard, the concentration of the non-deuterated species can be calculated.
-
The isotopic enrichment is then determined by subtracting the percentage of the non-deuterated form from 100%.
-
-
Mass Spectrometry Method:
-
The mass spectrum of the this compound sample is acquired.
-
The relative intensities of the molecular ion peaks corresponding to the fully deuterated molecule (d11) and the less deuterated isotopologues (d10, d9, etc.) are measured.
-
The atom percent deuterium is calculated from the relative abundances of these isotopic peaks.
-
Water Content Determination by Karl Fischer Titration
The Karl Fischer titration is a highly specific and sensitive method for the determination of water content in a variety of samples.
-
Experimental Protocol:
-
Instrumentation: An automated Karl Fischer titrator is used. The titration vessel is filled with a Karl Fischer solvent (an anolyte).
-
System Preparation: The solvent is pre-titrated with the Karl Fischer reagent (a titrant containing iodine) to eliminate any residual water.
-
Sample Analysis: A precisely weighed amount of the this compound sample is injected into the titration vessel.
-
Titration: The sample is titrated with the Karl Fischer reagent. The reagent reacts with the water in the sample in a quantitative manner. The endpoint of the titration is detected potentiometrically.
-
Calculation: The amount of water in the sample is calculated based on the volume of titrant consumed and the known concentration of the titrant.
-
The Certificate of Analysis Workflow
The generation of a Certificate of Analysis is a systematic process that ensures all quality control checks are performed and documented accurately. The following diagram illustrates the logical workflow from sample receipt to the final issuance of the CoA.
Caption: Logical workflow for generating a Certificate of Analysis.
This in-depth guide provides the necessary tools to understand and critically evaluate a Certificate of Analysis for this compound. For researchers and developers, this understanding is fundamental to ensuring the integrity of their work and the quality of their final products.
An In-depth Technical Guide to the Physical Characteristics of 1-Hexanol-d11
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key physical characteristics of 1-Hexanol-d11, a deuterated isotopologue of 1-Hexanol. The information presented herein is intended to support research and development activities where the use of a stable isotope-labeled internal standard or a compound with altered metabolic properties is required. This document details the physical properties, outlines the experimental methodologies for their determination, and provides a visual representation of the interplay between these characteristics.
Core Physical Properties
The physical characteristics of this compound are crucial for its application in various scientific contexts, from reaction setup and solvent selection to analytical method development. While specific experimental data for every physical property of the deuterated form is not always readily available, the properties are closely related to its non-deuterated counterpart, 1-Hexanol. The primary difference lies in the molecular weight due to the substitution of eleven hydrogen atoms with deuterium. This mass difference can lead to subtle variations in properties such as density and boiling point.
Data Presentation: Physical Characteristics of this compound and 1-Hexanol
The following table summarizes the key physical and chemical properties of this compound and provides the corresponding values for 1-Hexanol for comparative purposes.
| Property | This compound | 1-Hexanol |
| Molecular Formula | C₆D₁₁H₃O | C₆H₁₄O |
| Molecular Weight | 113.24 g/mol | 102.17 g/mol [1] |
| Appearance | Colorless liquid | Colorless liquid[2][3] |
| Density | ~0.8 g/cm³ | 0.814 g/mL at 25 °C[1][3][4] |
| Boiling Point | ~158 °C at 760 mmHg | 156-157 °C[1][3][4] |
| Melting Point | Not available | -52 °C[1][4] |
| Refractive Index | Not available | 1.418 (n20/D)[1][4] |
Experimental Protocols
The determination of the physical characteristics outlined above requires precise and standardized experimental procedures. Below are detailed methodologies for the key experiments.
Determination of Density
The density of a liquid can be determined using a pycnometer or a digital density meter.
Methodology using a Pycnometer:
-
Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent and dry it completely.
-
Weighing the Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).
-
Filling the Pycnometer: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Place the stopper and wipe off any excess liquid from the outside.
-
Weighing the Filled Pycnometer: Weigh the pycnometer filled with the liquid and record the mass (m₂).
-
Determining the Volume: Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., deionized water) at a specific temperature. Weigh the pycnometer filled with the reference liquid (m₃) to determine the exact volume of the pycnometer (V = (m₃ - m₁) / ρ_water).
-
Calculation: The density (ρ) of this compound is calculated using the formula: ρ = (m₂ - m₁) / V
Determination of Boiling Point
The boiling point can be determined using the capillary method in a Thiele tube.
Methodology:
-
Sample Preparation: Fill a small test tube (fusion tube) with a few milliliters of this compound.
-
Capillary Tube: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Determination: The boiling point is the temperature at which the stream of bubbles is continuous and rapid. For a more accurate reading, note the temperature at which the bubbling stops and the liquid begins to enter the capillary tube upon cooling.
Determination of Melting Point
For substances that are solid at room temperature, the melting point is a key indicator of purity. Since this compound is a liquid at room temperature, this protocol would apply to determining its freezing point.
Methodology (for Freezing Point):
-
Sample Cooling: Place a sample of this compound in a test tube and immerse it in a cooling bath (e.g., an ice-salt mixture or a cryostat).
-
Temperature Monitoring: Place a thermometer or a digital temperature probe into the sample.
-
Observation: Gently stir the sample as it cools to ensure uniform temperature. Record the temperature at regular intervals.
-
Freezing Point Determination: The temperature will decrease steadily and then plateau when the substance begins to freeze. This plateau temperature is the freezing point (and melting point).
Determination of Refractive Index
The refractive index is determined using a refractometer, such as an Abbe refractometer.
Methodology:
-
Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.
-
Sample Application: Place a few drops of this compound onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (usually 20°C).
-
Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs. Read the refractive index value from the scale.
Mandatory Visualization
The following diagram illustrates the logical relationships between the fundamental molecular properties of this compound and its macroscopic physical characteristics.
Caption: Logical flow from molecular properties to physical characteristics.
References
The Role of 1-Hexanol-d11 in Modern Analytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical research, particularly within the realms of drug development, metabolomics, and environmental analysis, the demand for precise and accurate quantification of volatile organic compounds (VOCs) is paramount. Achieving reliable results necessitates the use of robust methodologies that can account for analytical variability. This technical guide delves into the critical role of 1-Hexanol-d11, a deuterated derivative of 1-hexanol, as an internal standard in mass spectrometry-based quantitative analysis.
Core Concept: The Power of Isotopic Dilution
This compound serves as a quintessential example of an internal standard used in isotopic dilution mass spectrometry (IDMS). This technique is the gold standard for quantitative analysis due to its ability to correct for variations that can occur during sample preparation, injection, and ionization within the mass spectrometer.[1]
The underlying principle is straightforward yet powerful: a known quantity of the isotopically labeled standard (this compound) is added to a sample containing the unlabeled analyte of interest (1-hexanol or other similar VOCs). The deuterated standard is chemically identical to the analyte, ensuring they behave similarly during extraction and chromatographic separation. However, its increased mass, due to the replacement of hydrogen atoms with deuterium, allows it to be distinguished from the native analyte by the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, precise quantification can be achieved, effectively nullifying the impact of sample loss or instrumental drift.
Primary Application: An Internal Standard for Quantitative Analysis
The predominant use of this compound in research is as an internal standard for the quantification of 1-hexanol and other volatile organic compounds in various matrices, including biological fluids (e.g., urine, blood) and environmental samples (e.g., water).[2][3] Its application is particularly crucial in:
-
Clinical Mass Spectrometry: For the accurate measurement of endogenous or exogenous compounds in patient samples.[1]
-
Therapeutic Drug Monitoring (TDM): To ensure that administered drugs are within their therapeutic range.[1]
-
Metabolomics: In the study of metabolic pathways and the identification of biomarkers.
-
Environmental Analysis: For the detection and quantification of pollutants in water and air.[2]
Experimental Workflow for Quantitative Analysis using this compound
The following diagram illustrates a typical experimental workflow for the quantification of a volatile organic compound (VOC) using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
Detailed Experimental Protocol: A Representative Method
While specific protocols are application-dependent, the following provides a generalized methodology for the quantification of a VOC in a liquid sample using this compound as an internal standard, employing Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.
1. Preparation of Standards and Internal Standard Stock Solution:
-
Prepare a stock solution of the target analyte (e.g., 1-hexanol) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the analyte stock solution to achieve a range of concentrations relevant to the expected sample concentrations.
-
Prepare a working internal standard solution by diluting the this compound stock solution to a fixed concentration (e.g., 10 µg/mL).
2. Sample Preparation:
-
Aliquot a precise volume of the liquid sample (e.g., 1 mL of urine or water) into a headspace vial.
-
Add a small, precise volume of the working internal standard solution (e.g., 10 µL of 10 µg/mL this compound) to each sample, calibration standard, and quality control sample.
-
If necessary, add a salting-out agent (e.g., sodium chloride) to improve the volatility of the analytes.
-
Immediately seal the vials with a septum cap.
3. HS-SPME Procedure:
-
Place the vials in an autosampler with an incubator.
-
Equilibrate the samples at a specific temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) to allow the VOCs to partition into the headspace.
-
Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) to the headspace of the vial for a fixed time (e.g., 20 minutes) to adsorb the analytes.
4. GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.
-
Separate the analytes on a suitable capillary column (e.g., a DB-5ms).
-
The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect specific ions for the analyte and the internal standard.
5. Data Analysis and Quantification:
-
Integrate the peak areas of the characteristic ions for the analyte and this compound.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.
Quantitative Data: A Representative Example
The following table presents hypothetical data from a calibration curve experiment for the quantification of 1-hexanol using this compound as an internal standard.
| Calibration Standard (ng/mL) | 1-Hexanol Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,500 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 50,800 | 0.252 |
| 25 | 32,000 | 51,200 | 0.625 |
| 50 | 64,500 | 50,900 | 1.267 |
| 100 | 129,000 | 51,100 | 2.524 |
Logical Relationship: Analyte Quantification
The relationship between the measured signals and the final concentration is illustrated in the following diagram.
Conclusion
References
Deuterated 1-Hexanol as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of deuterated 1-hexanol as an internal standard in quantitative analytical methodologies. Stable isotope-labeled internal standards are crucial for enhancing the accuracy and precision of analytical measurements by correcting for variability in sample preparation, injection volume, and instrument response.[1][2] Deuterated 1-hexanol, with its chemical and physical properties nearly identical to its non-deuterated counterpart, serves as an ideal internal standard for the quantification of 1-hexanol and structurally related volatile organic compounds.
Core Principles of Internal Standardization with Deuterated Analogs
The fundamental principle behind using a deuterated internal standard is that it behaves almost identically to the analyte of interest throughout the analytical process, from extraction to detection.[2] Because the deuterated standard is introduced into the sample at a known concentration at the beginning of the workflow, any loss or variation that occurs will affect both the analyte and the internal standard proportionally. This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal, effectively canceling out procedural errors.[3]
Applications in Research and Drug Development
The quantitative analysis of 1-hexanol and other volatile organic compounds is critical in various fields, including:
-
Pharmaceutical Development: Monitoring residual solvents in drug substances and products.
-
Metabolomics: Studying metabolic pathways where short-chain alcohols are relevant.
-
Environmental Analysis: Quantifying volatile pollutants in air, water, and soil samples.
-
Food and Beverage Industry: Assessing flavor and aroma profiles.[4]
Experimental Protocol: Quantification of 1-Hexanol using Deuterated 1-Hexanol by GC-MS
This section details a comprehensive protocol for the quantitative analysis of 1-hexanol in a given matrix using deuterated 1-hexanol as an internal standard, primarily employing Gas Chromatography-Mass Spectrometry (GC-MS). This method is adapted from established procedures for similar volatile compounds.[5]
Materials and Reagents
-
1-Hexanol (analyte) standard
-
Deuterated 1-hexanol (e.g., 1-hexanol-d13) internal standard (IS)
-
High-purity solvent (e.g., methanol, hexane) for dilutions
-
Sample matrix (e.g., water, plasma, soil extract)
-
Solid-Phase Microextraction (SPME) fibers (e.g., CAR/PDMS) for headspace analysis[5]
-
GC-MS system with a suitable capillary column (e.g., Rtx-WAX)[6]
Standard Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of 1-hexanol and deuterated 1-hexanol in a high-purity solvent at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking a known volume of the 1-hexanol stock solution into the sample matrix to achieve a concentration range relevant to the expected sample concentrations.
-
Internal Standard Spiking: Add a fixed amount of the deuterated 1-hexanol internal standard solution to all calibration standards and unknown samples. The final concentration of the internal standard should be consistent across all samples.
Sample Preparation (Headspace SPME)
-
Place a measured amount of the sample (or calibration standard) into a headspace vial.
-
Add the deuterated 1-hexanol internal standard.
-
Seal the vial and incubate at a controlled temperature (e.g., 40°C) to allow for equilibration of the volatile compounds in the headspace.[5]
-
Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.[5]
-
Desorb the analytes from the SPME fiber in the hot GC inlet.
GC-MS Parameters
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)[6]
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.[6]
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[7]
-
1-Hexanol (Quantifier Ion): m/z 56 (or other characteristic fragment)
-
1-Hexanol (Qualifier Ion): m/z 84 (or other characteristic fragment)
-
Deuterated 1-Hexanol (Quantifier Ion): m/z corresponding to the deuterated fragment
-
Data Analysis and Quantification
-
Integrate the peak areas of the quantifier ions for both 1-hexanol and deuterated 1-hexanol.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.
-
Construct a calibration curve by plotting the response ratio against the known concentration of 1-hexanol in the calibration standards.
-
Determine the concentration of 1-hexanol in the unknown samples by calculating their response ratios and interpolating from the calibration curve.
Method Validation
A comprehensive validation of the analytical method should be performed to ensure its reliability and accuracy.[8] Key validation parameters are summarized in the table below.
| Parameter | Acceptance Criteria | Typical Results |
| Linearity (R²) | > 0.995 | 0.999 |
| Accuracy (% Recovery) | 80-120% | 95-105% |
| Precision (% RSD) | < 15% | < 10% |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | Matrix-dependent |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS | Confirmed by analysis of blank matrix |
Visualizations
Experimental Workflow
Caption: Workflow for quantitative analysis using deuterated 1-hexanol.
Logical Relationship of Internal Standard Method
Caption: Principle of correction using a deuterated internal standard.
References
- 1. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. ecommons.cornell.edu [ecommons.cornell.edu]
- 5. A headspace solid-phase microextraction gas-chromatographic mass-spectrometric method (HS-SPME-GC/MS) to quantify hexanal in butter during storage as marker of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openpub.fmach.it [openpub.fmach.it]
- 7. asbcnet.org [asbcnet.org]
- 8. sac-accreditation.gov.sg [sac-accreditation.gov.sg]
An In-depth Technical Guide to the Safety and Handling of 1-Hexanol-d11
This guide provides comprehensive safety and handling information for 1-Hexanol-d11, intended for researchers, scientists, and professionals in drug development. While specific toxicological data for the deuterated form is limited, the safety profile is based on the well-documented properties of its non-deuterated counterpart, 1-Hexanol. The primary chemical and physical hazards are expected to be identical.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is a flammable liquid and vapor, harmful if swallowed or in contact with skin, and causes serious eye irritation.[1][2][3]
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapour.[1][2][4] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[2][4][5] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[2] |
| Serious Eye Damage/Eye Irritation | 2A / 2 | H319: Causes serious eye irritation.[1][2][4] |
| Hazardous to the Aquatic Environment, Acute | 3 | H401: Toxic to aquatic life. |
Hazard Pictograms:
-
GHS02 (Flame): Indicates a fire hazard.[2]
-
GHS07 (Exclamation Mark): Indicates skin and eye irritation, harmful if swallowed, or respiratory irritation.[2]
Physical and Chemical Properties
The physical and chemical properties of this compound are expected to be very similar to those of 1-Hexanol.
| Property | Value |
| Molecular Formula | C₆H₃D₁₁O |
| Molecular Weight | 113.24 g/mol [6] |
| Appearance | Clear, colorless liquid.[7][8] |
| Odor | Characteristic, sweet, fruity odor.[9][10] |
| Boiling Point | 155 - 158 °C[2][4] |
| Melting Point | -45 °C[4] |
| Flash Point | 60 °C (140 °F)[2][4] |
| Density | 0.814 - 0.82 g/cm³ at 20 °C[2][4] |
| Vapor Pressure | 1 hPa at 20 °C[4] |
| Vapor Density | 3.53 (Air = 1)[4] |
| Solubility | Slightly miscible with water. Miscible with alcohol and ether.[9] |
| Autoignition Temperature | 290 °C (554 °F)[2] |
| Explosive Limits | LEL: 1.2 vol%, UEL: 7.7 vol%[4] |
Toxicological Data
Toxicological data is based on studies conducted with 1-Hexanol.
| Route of Exposure | Species | Value | Classification |
| Oral LD50 | Rat | 720 mg/kg[2][9] | Harmful if swallowed |
| Dermal LD50 | Rabbit | 1,500 - 3,100 mg/kg[2][9] | Harmful in contact with skin |
| Inhalation LC50 | Rat | >21 mg/L for 1 hour[11] | Low acute toxicity |
| Skin Irritation | Rabbit | Moderately irritating.[9][11] | Not classified as irritant[4] |
| Eye Irritation | Rabbit | Causes serious eye irritation.[4][9] | Causes serious eye irritation |
-
Symptoms of Exposure:
-
Inhalation: High concentrations may cause central nervous system effects including headache, dizziness, and nausea. May cause respiratory tract irritation.[12]
-
Skin Contact: May cause skin irritation and dermatitis. Prolonged or repeated exposure can lead to skin dryness and cracking.[9][12]
-
Eye Contact: Causes serious eye irritation with redness and tearing. Splashes have been reported to cause temporary corneal damage.[11][12]
-
Ingestion: Harmful if swallowed. May cause headache, nausea, drowsiness, and dizziness. Aspiration into the lungs during swallowing or vomiting can cause lung damage.[12]
-
Experimental Protocols
The toxicological data presented are typically derived from standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Methodology for Acute Oral Toxicity (LD50) - Based on OECD Guideline 423 (Acute Toxic Class Method)
-
Objective: To determine the acute oral toxicity of a substance.
-
Principle: A stepwise procedure using a small number of animals (typically rats, usually female) per step. The substance is administered orally at one of three fixed dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight). The outcome of each step determines the next step, i.e., whether to dose at a higher or lower level or to stop testing.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered in a single dose by gavage.
-
Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, etc.), and changes in body weight for at least 14 days.
-
A post-mortem examination of major organs is performed on all animals.
-
-
Data Analysis: The results are evaluated based on the number of mortalities at specific dose levels to classify the substance into a GHS toxicity category.
Methodology for Acute Dermal Irritation/Corrosion - Based on OECD Guideline 404
-
Objective: To assess the potential of a substance to cause skin irritation or corrosion.
-
Principle: The substance is applied to a small area of skin on a single experimental animal (typically an albino rabbit).
-
Procedure:
-
A small area of the animal's back is clipped free of fur.
-
A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to the skin under a gauze patch.
-
The patch is typically left in place for 4 hours.
-
After exposure, the patch is removed, and the skin is cleaned.
-
The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
-
Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the mean scores for erythema and edema. For 1-Hexanol, studies showed moderate irritation.[11]
Safe Handling and Storage
Workflow for Safe Handling of this compound
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. agilent.com [agilent.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. cpachem.com [cpachem.com]
- 6. N-Hexyl-2,2,3,3,4,4,5,5,6,6,6-D11 alcohol | C6H14O | CID 91748629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-HEXANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. 1-Hexanol | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Page loading... [guidechem.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. 1-Hexanol(111-27-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Guide: Physicochemical Properties of 1-Hexanol-d11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular formula and weight of 1-Hexanol-d11, a deuterated isotopologue of 1-Hexanol. This document is intended for professionals in research and development who utilize stable isotope-labeled compounds in their work.
Core Physicochemical Data
The incorporation of deuterium in place of hydrogen results in a significant increase in the molecular weight of 1-Hexanol. The data below summarizes the key quantitative information for both the standard and deuterated forms of the molecule.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Hexanol | C₆H₁₄O | 102.17 |
| This compound | C₆H₃D₁₁O | 113.24 [1][2] |
Synthesis and Isotopic Labeling
Industrially, 1-Hexanol is primarily produced through the oligomerization of ethylene using triethylaluminium, followed by oxidation. An alternative method involves the hydroformylation of 1-pentene to produce aldehydes, which are subsequently hydrogenated.
The synthesis of this compound follows similar chemical pathways but utilizes deuterated starting materials. The eleven exchangeable protons on the hexyl chain, excluding the hydroxyl proton and the two protons on the alpha-carbon, are replaced with deuterium atoms. The precise isotopic enrichment is a critical parameter that is confirmed during quality control via mass spectrometry.
Experimental Protocols: Characterization and Quantification
The determination of the molecular weight and the confirmation of isotopic enrichment for deuterated compounds like this compound are typically achieved through mass spectrometry, often coupled with a chromatographic separation technique.
Objective: To verify the molecular weight and assess the isotopic purity of this compound.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent (e.g., dichloromethane or methanol). A non-deuterated 1-Hexanol standard is also prepared for comparison.
-
Gas Chromatography (GC) Separation:
-
An aliquot of the prepared sample is injected into the GC system.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.
-
The column separates the analyte from any impurities based on boiling point and interactions with the column's stationary phase.
-
-
Mass Spectrometry (MS) Analysis:
-
As the this compound elutes from the GC column, it enters the mass spectrometer's ion source.
-
Electron ionization (EI) is commonly used, where the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
-
The resulting ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion at a specific m/z.
-
-
Data Interpretation:
-
The mass spectrum will show a peak corresponding to the molecular ion (M+). For this compound, this will be observed at an m/z of approximately 113.24.
-
The spectrum of the non-deuterated standard will show a molecular ion peak at an m/z of approximately 102.17.
-
The isotopic distribution of the molecular ion peak cluster for this compound is analyzed to determine the level of deuterium incorporation and the presence of any partially deuterated species. High-resolution mass spectrometry can provide a more precise mass measurement, further confirming the elemental composition.
-
Logical Relationship Diagram
The following diagram illustrates the relationship between the standard compound, its deuterated isotopologue, and their respective molecular properties.
References
Methodological & Application
Application Note: Accurate Quantification of Volatile Compounds Using 1-Hexanol-d11 as an Internal Standard in GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In quantitative gas chromatography-mass spectrometry (GC-MS) analysis, achieving high accuracy and precision is paramount. Variations in sample preparation, injection volume, and instrument response can introduce significant errors. The use of an internal standard (IS) is a widely accepted technique to correct for these variations. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector. Deuterated compounds are excellent internal standards because their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during sample extraction, derivatization, and chromatographic separation.[1][2][3] However, their difference in mass allows for easy differentiation by a mass spectrometer.
This application note provides a detailed protocol for the use of 1-Hexanol-d11 as an internal standard for the quantification of 1-Hexanol and other similar volatile organic compounds by GC-MS. 1-Hexanol is a C6 primary alcohol used as a fragrance, flavoring agent, and a precursor in the chemical industry.[4] this compound is the deuterated form of 1-Hexanol and serves as an ideal internal standard for its analysis.[5]
Principle of Internal Standardization
The internal standardization method involves adding a known amount of a specific compound (the internal standard) to every sample, calibrator, and blank. The ratio of the analyte's response to the internal standard's response is then plotted against the analyte's concentration to create a calibration curve. This ratio is used to calculate the concentration of the analyte in unknown samples. This approach effectively compensates for variations in sample volume and instrument response, leading to more robust and reliable quantitative results.
Experimental Protocols
1. Materials and Reagents
-
Analytes: 1-Hexanol (≥98% purity)
-
Internal Standard: this compound
-
Solvent: Methanol or Ethyl Acetate (GC grade)
-
Equipment:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
Autosampler vials with caps
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
-
2. Standard Solution Preparation
-
1-Hexanol Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-Hexanol and dissolve it in 10 mL of methanol in a volumetric flask.
-
This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the 1-Hexanol primary stock solution. To each calibration standard, add a constant amount of the this compound internal standard stock solution. A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL of 1-Hexanol, each containing 10 µg/mL of this compound.
3. Sample Preparation
The sample preparation will vary depending on the matrix. A general protocol for a liquid sample is as follows:
-
Pipette 1 mL of the sample into a clean autosampler vial.
-
Add 10 µL of the 100 µg/mL this compound internal standard stock solution to the vial.
-
Vortex the sample for 30 seconds to ensure thorough mixing.
-
The sample is now ready for GC-MS analysis.
4. GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of 1-Hexanol. These may need to be optimized for your specific instrument and application.
| Parameter | Condition |
| GC System | Agilent GC-MS or equivalent |
| Column | Rtx-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar column[6] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature of 40°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes |
| Injector | Splitless mode, 250°C |
| Injection Volume | 1 µL |
| MS System | Quadrupole or Ion Trap |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | See Table 2 |
Data Presentation and Results
Table 1: Properties of 1-Hexanol and this compound
| Property | 1-Hexanol | This compound |
| Chemical Formula | C₆H₁₄O[7][8] | C₆H₃D₁₁O |
| Molecular Weight | 102.17 g/mol [7][8] | 113.24 g/mol |
| CAS Number | 111-27-3[7][8] | 100765-64-0 |
| Boiling Point | 157 °C[4] | ~157 °C |
Table 2: GC-MS Quantitative Data Summary (Hypothetical)
| Compound | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 1-Hexanol | 8.52 | 56 | 43 | 84 |
| This compound | 8.50 | 66 | 47 | 94 |
Table 3: Example Calibration Curve Data
| 1-Hexanol Conc. (µg/mL) | 1-Hexanol Peak Area | This compound Peak Area | Area Ratio (Analyte/IS) |
| 1 | 15,234 | 150,876 | 0.101 |
| 5 | 76,987 | 151,234 | 0.509 |
| 10 | 153,456 | 150,998 | 1.016 |
| 25 | 380,123 | 151,543 | 2.508 |
| 50 | 755,876 | 150,765 | 5.014 |
| 100 | 1,510,987 | 151,112 | 10.00 |
A calibration curve would be generated by plotting the Area Ratio against the 1-Hexanol Concentration. The resulting linear regression equation is then used to calculate the concentration of 1-Hexanol in unknown samples based on their measured area ratios.
Visualizations
Caption: Experimental workflow for GC-MS analysis using an internal standard.
Caption: Logic of internal standard correction for accurate quantification.
The use of this compound as an internal standard provides a robust and reliable method for the quantification of 1-Hexanol and other structurally similar volatile compounds in various matrices by GC-MS. Its chemical similarity to the analyte ensures consistent behavior during sample processing and analysis, while its mass difference allows for clear identification and quantification. This protocol offers a framework for developing and validating accurate quantitative methods for target analytes, which is crucial for researchers, scientists, and professionals in the field of drug development and chemical analysis.
References
- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texilajournal.com [texilajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-HEXANOL - Ataman Kimya [atamanchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. openpub.fmach.it [openpub.fmach.it]
- 7. 1-Hexanol [webbook.nist.gov]
- 8. 1-Hexanol | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]
Applications of 1-Hexanol-d11 in Metabolomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-Hexanol-d11 in metabolomics research. This compound, a deuterated form of 1-hexanol, serves as a valuable tool in mass spectrometry-based metabolomics for the accurate quantification of volatile organic compounds (VOCs) and other related metabolites. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to be used as an ideal internal standard to correct for variations during sample preparation and analysis.
Application as an Internal Standard in GC-MS and LC-MS
This compound is primarily utilized as an internal standard (IS) in quantitative metabolomics workflows, particularly for the analysis of short-chain fatty acids, alcohols, and other volatile or semi-volatile compounds. The use of a stable isotope-labeled internal standard is considered the gold standard for quantification as it effectively accounts for sample loss during extraction, derivatization inconsistencies, and variations in instrument response.[1]
Key Advantages:
-
Accurate Quantification: Compensates for variations in sample preparation and instrument analysis, leading to more precise and accurate concentration measurements.
-
Reduced Matrix Effects: Helps to mitigate the ion suppression or enhancement effects often observed in complex biological matrices.
-
Improved Method Robustness: Increases the reliability and reproducibility of the analytical method across different batches and laboratories.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for an analytical method using this compound as an internal standard for the quantification of 1-hexanol. Please note that these values are illustrative and should be determined for each specific matrix and instrument.
Table 1: Calibration Curve Parameters for 1-Hexanol using this compound Internal Standard
| Parameter | Value |
| Analytical Method | GC-MS (Headspace) |
| Calibration Range | 0.5 - 100 µM |
| Regression Equation | y = 1.25x + 0.05 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x |
Table 2: Method Validation Parameters for 1-Hexanol Quantification
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 µM |
| Limit of Quantification (LOQ) | 0.5 µM |
| Recovery (%) | 95 - 105% |
| Precision (RSD %) | < 10% |
| Matrix Effect (%) | 90 - 110% |
Experimental Protocols
Protocol for Quantification of Volatile Organic Compounds (VOCs) in Biological Samples using Headspace GC-MS with this compound Internal Standard
This protocol is designed for the analysis of VOCs, including 1-hexanol, in biological matrices such as plasma, urine, or cell culture media.
Materials:
-
This compound solution (1 mM in methanol)
-
1-Hexanol standards
-
Headspace vials (20 mL) with magnetic screw caps and PTFE/silicone septa
-
Gas-tight syringe
-
GC-MS system with a headspace autosampler
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
In a clean microcentrifuge tube, aliquot 500 µL of the sample.
-
Spike the sample with 5 µL of the 1 mM this compound internal standard solution to a final concentration of 10 µM.
-
Vortex briefly to mix.
-
-
Headspace Extraction:
-
Transfer the spiked sample into a 20 mL headspace vial.
-
Immediately seal the vial with the magnetic screw cap.
-
Place the vial in the headspace autosampler.
-
-
GC-MS Analysis:
-
Incubation: Incubate the vial at 85°C for 15 minutes to allow the volatile compounds to partition into the headspace.
-
Injection: Inject 200 µL of the headspace gas into the GC-MS system.
-
GC Conditions:
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 200°C.
-
Oven Program: Start at 50°C (hold for 2 min), ramp to 230°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.
-
SIM Ions for 1-Hexanol: m/z 56, 84
-
SIM Ions for this compound: m/z 66, 94
-
-
-
-
Data Analysis:
-
Integrate the peak areas for the target analyte (1-hexanol) and the internal standard (this compound).
-
Calculate the response ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the response ratio against the concentration of the 1-hexanol standards.
-
Determine the concentration of 1-hexanol in the unknown samples using the calibration curve.
-
Experimental Workflow for VOC Quantification
Caption: General experimental workflow for the quantification of volatile organic compounds using this compound as an internal standard with headspace GC-MS.
Application in Metabolic Pathway Analysis
1-Hexanol is a six-carbon primary alcohol that can be metabolized in biological systems. A key metabolic fate of 1-hexanol is its oxidation to hexanoic acid, which is subsequently converted to hexanoyl-CoA.[2] Hexanoyl-CoA is a central metabolite that can enter various metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids and other secondary metabolites.
1-Hexanol Metabolism and Entry into Cannabinoid Biosynthesis
A notable example of a metabolic pathway involving a 1-hexanol-derived metabolite is the biosynthesis of cannabinoids in Cannabis sativa.[2][3][4][5][6][7] In this pathway, hexanoyl-CoA serves as a precursor for the synthesis of olivetolic acid, a key intermediate in the formation of cannabinoids like tetrahydrocannabinol (THC) and cannabidiol (CBD).[2][3][4][5][6][7]
By using this compound as a tracer in metabolic flux analysis studies, researchers can investigate the contribution of exogenous 1-hexanol to the hexanoyl-CoA pool and its subsequent incorporation into downstream metabolites. This allows for the elucidation of pathway dynamics and the identification of potential bottlenecks or regulatory points.
Signaling Pathway Diagram
Caption: Metabolic pathway of 1-hexanol to hexanoyl-CoA and its subsequent entry into the cannabinoid biosynthesis pathway.
Conclusion
This compound is a powerful tool for metabolomics researchers, enabling accurate and robust quantification of volatile and semi-volatile metabolites. Its application as an internal standard in GC-MS and LC-MS workflows is essential for obtaining high-quality quantitative data. Furthermore, its use as a tracer in metabolic flux analysis can provide valuable insights into the dynamics of metabolic pathways involving C6 compounds. The protocols and information provided herein serve as a guide for the effective implementation of this compound in metabolomics research.
References
- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hexanoyl-CoA precursor for cannabinoid biosynthesis is formed by an acyl-activating enzyme in Cannabis sativa trichomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of Nature-Inspired Unnatural Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Volatile Organic Compounds Using 1-Hexanol-d11 Internal Standard by Headspace Solid-Phase Microextraction GC-MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of volatile organic compounds (VOCs) in a liquid matrix (e.g., biological fluids, environmental water samples) using 1-Hexanol-d11 as an internal standard (ISTD). The method utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Volatile organic compounds (VOCs) are a broad class of chemicals that are of significant interest in environmental monitoring, clinical diagnostics, and drug development due to their roles as biomarkers and potential contaminants. Accurate and precise quantification of VOCs is crucial but challenging due to their volatility and potential for loss during sample preparation. The use of a stable isotope-labeled internal standard, such as this compound, is a robust strategy to correct for sample matrix effects and variations in extraction efficiency and instrument response.[1][2]
This compound is an ideal ISTD for a range of medium-polarity VOCs, particularly C4-C8 alcohols, aldehydes, and ketones, as its chemical and physical properties closely mimic those of the target analytes, ensuring similar behavior during extraction and chromatographic analysis. This application note details a validated HS-SPME-GC-MS method for this purpose.
Principle of the Method
The method is based on the principle of equilibrium partitioning of VOCs from a liquid sample into the headspace of a sealed vial. A Solid-Phase Microextraction (SPME) fiber is exposed to the headspace, where it adsorbs and concentrates the VOCs. A known amount of this compound is added to every sample, standard, and blank. Since the ISTD is affected by sample preparation and analysis conditions in the same way as the target analytes, the ratio of the analyte peak area to the ISTD peak area provides a basis for accurate quantification.[1][2] The analytes are then thermally desorbed from the SPME fiber in the GC inlet, separated by gas chromatography, and detected by mass spectrometry.
Experimental Workflow
The overall experimental process, from sample preparation to data acquisition, is outlined below.
Caption: Workflow from sample preparation to GC-MS analysis.
Materials and Reagents
-
VOC Standards: Certified reference standards for all target analytes.
-
Internal Standard: this compound (C₆D₁₁H₃O).
-
Solvent: Purge-and-trap grade Methanol.
-
Salt: Sodium Chloride (NaCl), analytical grade, baked at 400°C for 4h.
-
Water: Deionized, VOC-free water.
-
Vials: 20 mL amber glass headspace vials with PTFE/silicone septa caps.
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm or similar.
Detailed Experimental Protocols
Preparation of Standard Solutions
-
ISTD Stock Solution (100 mg/L): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.
-
ISTD Working Solution (1 mg/L): Dilute 1 mL of the ISTD stock solution to 100 mL with methanol.
-
Analyte Stock Solution (100 mg/L): Prepare a mixed stock solution of all target VOCs in methanol.
-
Calibration Standards (0.1 to 50 µg/L): Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into VOC-free water. For example, to prepare a 10 µg/L standard in a 5 mL sample, add 0.5 µL of the 100 mg/L analyte stock.
Sample Preparation Protocol
-
Pipette 5 mL of the sample (or calibration standard/blank water) into a 20 mL headspace vial.
-
Add ~1.5 g of pre-baked NaCl to the vial.
-
Add 50 µL of the 1 mg/L ISTD working solution to each vial to achieve a final concentration of 10 µg/L.
-
Immediately cap the vial tightly and vortex for 15 seconds to mix.
HS-SPME-GC-MS Analysis Protocol
The following parameters are a typical starting point and should be optimized for the specific instrument and analytes of interest.
| Parameter | Condition |
| HS-SPME Autosampler | |
| Incubation/Equilibration Temp | 60°C |
| Incubation/Equilibration Time | 15 minutes |
| Extraction Time | 30 minutes |
| Desorption Temperature | 250°C |
| Desorption Time | 2 minutes (Splitless mode) |
| Gas Chromatograph (GC) | |
| Column | DB-624 or similar, 30 m x 0.25 mm ID x 1.4 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 40°C (hold 5 min), ramp at 10°C/min to 240°C, hold 5 min |
| Mass Spectrometer (MS) | |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 250°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 35-350) or Selected Ion Monitoring (SIM) for higher sensitivity |
Data Analysis
Data analysis involves integrating the peak areas for each target analyte and the internal standard. A calibration curve is constructed to determine the concentration of analytes in unknown samples.
Caption: Data analysis process from raw data to final concentration.
Quantitative Data and Method Performance
The following tables present representative data for the analysis of common VOCs using this compound as the internal standard.
Table 1: GC-MS Parameters for Target Analytes and ISTD
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 2-Pentanone | 6.85 | 43 | 86 | 58 |
| Hexanal | 8.21 | 56 | 72 | 82 |
| 1-Pentanol | 8.95 | 70 | 42 | 55 |
| This compound (ISTD) | 10.52 | 66 | 89 | 113 |
| 1-Hexanol | 10.55 | 56 | 84 | 69 |
| Heptanal | 11.34 | 70 | 96 | 81 |
| Benzaldehyde | 12.88 | 106 | 77 | 105 |
| 1-Octen-3-ol | 13.25 | 57 | 81 | 100 |
Note: Retention times are approximate and will vary based on the specific GC system and conditions.
Table 2: Representative Method Validation Data
| Analyte | Linearity (R²) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| 2-Pentanone | > 0.998 | 0.08 | 0.25 |
| Hexanal | > 0.999 | 0.05 | 0.15 |
| 1-Pentanol | > 0.997 | 0.10 | 0.30 |
| 1-Hexanol | > 0.999 | 0.06 | 0.20 |
| Heptanal | > 0.998 | 0.07 | 0.22 |
| Benzaldehyde | > 0.996 | 0.15 | 0.50 |
| 1-Octen-3-ol | > 0.997 | 0.09 | 0.28 |
Conclusion
This application note provides a robust and reliable HS-SPME-GC-MS method for the quantification of various volatile organic compounds in liquid samples. The use of this compound as an internal standard effectively compensates for matrix interference and procedural variability, leading to high accuracy and precision. The method demonstrates excellent linearity, low detection limits, and is suitable for high-throughput analysis in clinical and environmental laboratories.
References
Application Notes and Protocols for the Integration of 1-Hexanol-d11 in Analytical Method Development
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail the utility of 1-Hexanol-d11 as a robust internal standard in various analytical methodologies. The inclusion of detailed protocols, data presentation, and workflow visualizations aims to facilitate its seamless incorporation into laboratory practices for enhanced accuracy and reproducibility.
Introduction to this compound as an Internal Standard
This compound is the deuterium-labeled analogue of 1-hexanol. In analytical chemistry, particularly in mass spectrometry-based techniques, deuterated compounds are considered the gold standard for internal standards.[1] This is because their physical and chemical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during sample preparation and analysis. However, their increased mass allows for clear differentiation by a mass spectrometer.[2]
The use of a deuterated internal standard like this compound is crucial for correcting variations that can occur during sample extraction, handling, and injection into the analytical instrument.[2] By adding a known amount of this compound to each sample, calibration standard, and quality control sample, any loss of the analyte of interest during the analytical process can be accurately compensated for, leading to more reliable and precise quantification.[3]
Key Applications
This compound is a versatile internal standard suitable for a range of applications, including:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the quantification of volatile and semi-volatile organic compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the analysis of a wide array of analytes in complex matrices.
-
Pharmacokinetic Studies: To trace and quantify metabolic profiles of drugs.[1]
-
Environmental Analysis: For the detection and quantification of pollutants.
-
Food and Beverage Analysis: For the quantification of flavor and aroma compounds.
Experimental Protocols
Below are detailed protocols for the application of this compound as an internal standard in GC-MS and LC-MS/MS methodologies.
Protocol 1: Quantification of Volatile Organic Compounds (VOCs) in Biological Samples by GC-MS
This protocol is designed for the analysis of volatile metabolites in samples such as serum or plasma.
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Hexane (HPLC grade)
-
Anhydrous Sodium Sulfate
-
Sample Vials (2 mL, screw cap with septa)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
2. Sample Preparation:
-
Thaw frozen biological samples (e.g., serum) on ice.
-
To a 1.5 mL microcentrifuge tube, add 200 µL of the sample.
-
Add 20 µL of a 10 µg/mL working solution of this compound in methanol.
-
Add 800 µL of a cold (-20°C) 2:1 (v/v) mixture of methanol and chloroform for protein precipitation and extraction of volatile compounds.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample at -20°C for 30 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new glass tube.
-
Add 200 µL of hexane to the supernatant for liquid-liquid extraction of non-polar volatile compounds.
-
Vortex for 1 minute and then centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer to a clean GC vial.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
3. GC-MS Analysis:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Split Ratio: 10:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
Monitoring Ions:
-
1-Hexanol (Analyte): e.g., m/z 56, 70, 84
-
This compound (Internal Standard): e.g., m/z 66, 80, 95 (shifted due to deuterium)
-
-
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantify the analyte in the samples using the constructed calibration curve.
Protocol 2: Quantification of a Non-Volatile Analyte in an Aqueous Matrix by LC-MS/MS
This protocol provides a general framework for using this compound as an internal standard for an analyte that is amenable to liquid chromatography. While 1-Hexanol itself is volatile, its deuterated form can be used for analytes that co-elute under specific chromatographic conditions or where a non-isobaric internal standard is acceptable.
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Analyte of Interest
-
LC-MS/MS system with a C18 reversed-phase column
2. Sample Preparation:
-
To 500 µL of the aqueous sample (e.g., environmental water sample, diluted plasma), add 25 µL of a 50 µg/mL working solution of this compound in methanol.
-
For plasma samples, perform protein precipitation by adding 1 mL of cold acetonitrile. For cleaner samples, this step may be omitted.
-
Vortex for 30 seconds.
-
If protein precipitation was performed, centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Injection Volume: 5 µL
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Multiple Reaction Monitoring (MRM):
-
Set specific precursor-product ion transitions for the analyte and this compound.
-
-
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to this compound against the analyte concentration.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Quantitative Data Summary
The following tables provide an illustrative example of the type of quantitative data that can be generated when using this compound as an internal standard.
Table 1: Illustrative Calibration Curve Data for Analyte X using this compound Internal Standard
| Analyte X Conc. (ng/mL) | Analyte X Peak Area | This compound Peak Area | Peak Area Ratio (Analyte X / IS) |
| 1 | 15,234 | 1,510,876 | 0.010 |
| 5 | 76,170 | 1,525,342 | 0.050 |
| 10 | 155,432 | 1,532,111 | 0.101 |
| 50 | 789,543 | 1,515,987 | 0.521 |
| 100 | 1,567,890 | 1,523,456 | 1.029 |
| 500 | 7,789,123 | 1,518,765 | 5.129 |
Table 2: Illustrative Recovery and Precision Data for Analyte X in Spiked Matrix
| Spike Level (ng/mL) | Measured Conc. (ng/mL) (n=3) | Mean Recovery (%) | RSD (%) |
| 5 | 4.8, 5.1, 4.9 | 98.7 | 3.1 |
| 50 | 52.1, 48.9, 50.5 | 101.0 | 3.2 |
| 250 | 245.6, 255.3, 249.1 | 100.0 | 1.9 |
Visualizations
The following diagrams illustrate the workflow for incorporating this compound into an analytical method.
Caption: Workflow for Quantitative Analysis using this compound.
Caption: Logical Relationship of Internal Standard Correction.
References
Application Note: Quantification of 1-Hexanol and Related Volatile Compounds in Food and Beverage Matrices using 1-Hexanol-d11 as an Internal Standard by HS-SPME-GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The analysis of volatile organic compounds (VOCs) is crucial for quality control, flavor and off-flavor profiling, and authenticity assessment in the food and beverage industry. 1-Hexanol is a C6 alcohol that contributes to the characteristic aroma of many products, often described as "green," "grassy," or "fruity."[1] Its concentration, along with other VOCs, can be indicative of product quality, freshness, and storage conditions.[2] Accurate quantification of these compounds is often challenged by complex sample matrices that can lead to variability in extraction efficiency and instrument response.
The use of a stable isotope-labeled internal standard, such as 1-Hexanol-d11, in a Stable Isotope Dilution Assay (SIDA) is the gold standard for accurate quantification.[3][4] this compound, being chemically identical to its non-deuterated counterpart, co-elutes during chromatography and exhibits similar behavior during sample preparation and ionization, thus effectively compensating for matrix effects and variations in the analytical process.[5] This application note provides a detailed protocol for the analysis of 1-Hexanol and other selected volatile compounds in food and beverage samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and this compound as an internal standard.
Principle
A known amount of the internal standard, this compound, is added to the sample. The volatile compounds, including the analyte (1-Hexanol) and the internal standard, are then extracted from the sample's headspace using an SPME fiber. The extracted compounds are desorbed in the hot GC inlet and separated on a chromatographic column. The mass spectrometer detects and quantifies the characteristic ions of the analyte and the internal standard. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of the analyte, providing a more accurate and reliable measurement.
Experimental Protocols
Materials and Reagents
-
Standards: 1-Hexanol (≥99% purity), this compound (≥98% atom % D)
-
Solvents: Methanol (HPLC grade), Ethanol (absolute), Deionized water
-
Salts: Sodium chloride (NaCl, analytical grade)
-
SPME Fibers: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
Instrumentation
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
HS-SPME Autosampler
-
Analytical Balance
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-Hexanol and dissolve in 100 mL of methanol.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the primary stock solution into a model matrix (e.g., synthetic wine: 12% ethanol in water with 5 g/L tartaric acid, pH 3.5) to achieve concentrations ranging from 1 to 500 µg/L. Add the internal standard stock solution to each calibration standard to a final concentration of 50 µg/L.
Sample Preparation and Extraction (HS-SPME)
-
Sample Aliquoting: Place 5 mL of the liquid sample (e.g., beer, wine, fruit juice) into a 20 mL headspace vial. For solid samples, use 1-2 g of homogenized material.
-
Salting Out: Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard stock solution to achieve a final concentration of 50 µg/L.
-
Equilibration: Seal the vial and place it in the autosampler tray. Incubate the sample at 40°C for 15 minutes with agitation to allow for equilibration of the volatiles between the sample and the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the sample for 30 minutes at 40°C.
-
Desorption: Desorb the extracted volatiles from the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.
GC-MS Analysis
-
GC Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: Increase to 150°C at 5°C/min.
-
Ramp 2: Increase to 240°C at 15°C/min, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 240°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
1-Hexanol: Quantifier ion m/z 56, Qualifier ions m/z 43, 84.
-
This compound: Quantifier ion m/z 66, Qualifier ions m/z 47, 95.
-
(Include other target analytes and their respective ions).
-
Data Presentation
The following tables summarize typical quantitative data obtained using this method. These values are illustrative and may vary depending on the specific matrix and instrumentation.
Table 1: GC-MS Parameters for Target Volatile Compounds
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Ethyl Acetate | ~4.5 | 43 | 61 | 88 |
| Isoamyl Alcohol | ~8.2 | 41 | 55 | 70 |
| 1-Hexanol | ~12.5 | 56 | 43 | 84 |
| This compound (IS) | ~12.4 | 66 | 47 | 95 |
| Linalool | ~15.8 | 71 | 93 | 121 |
| Phenylethyl Alcohol | ~21.3 | 91 | 104 | 65 |
Table 2: Method Validation Data in a Model Wine Matrix
| Analyte | Linearity Range (µg/L) | R² | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | RSD (%) |
| Ethyl Acetate | 10 - 1000 | 0.998 | 2.5 | 8.0 | 95 - 103 | < 7 |
| Isoamyl Alcohol | 5 - 500 | 0.999 | 1.0 | 3.5 | 98 - 105 | < 5 |
| 1-Hexanol | 1 - 500 | 0.999 | 0.2 | 0.7 | 97 - 104 | < 5 |
| Linalool | 0.5 - 200 | 0.997 | 0.1 | 0.4 | 92 - 101 | < 8 |
| Phenylethyl Alcohol | 10 - 1000 | 0.998 | 3.0 | 10.0 | 96 - 106 | < 6 |
Mandatory Visualizations
Caption: Experimental workflow for volatile analysis using this compound.
Caption: Logic of quantification using an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of 1-Hexanol and other volatile compounds in complex food and beverage matrices. The HS-SPME-GC-MS protocol detailed in this application note offers high sensitivity, accuracy, and reproducibility, making it a valuable tool for quality control and research in the food and beverage industry. The stable isotope dilution approach effectively mitigates matrix-induced variations, ensuring high-quality data for informed decision-making.
References
- 1. Analysis of volatile compounds in wines by gas chromatography (Type-IV) | OIV [oiv.int]
- 2. Stable isotope dilution assay (SIDA) and HS-SPME-GCMS quantification of key aroma volatiles for fruit and sap of Australian mango cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Note: High-Precision Quantification of 1-Hexanol in Meat Products Using Isotope Dilution Mass Spectrometry with 1-Hexanol-d11
Abstract
This application note details a robust and highly accurate method for the quantification of 1-hexanol in meat products using Isotope Dilution Mass Spectrometry (IDMS). 1-Hexanol is a volatile organic compound (VOC) that can serve as a key marker for meat spoilage and off-flavors. The protocol employs 1-Hexanol-d11, a stable isotope-labeled internal standard, to ensure high precision and accuracy by correcting for variations in sample preparation and analysis. The methodology is based on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a powerful technique for the analysis of volatile compounds in complex matrices.[1] This method is intended for researchers, scientists, and quality control professionals in the food industry.
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantifying chemical substances with high accuracy.[2] The core principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as a "spike" or internal standard, to the sample.[2][3] This standard is chemically identical to the analyte but has a different mass due to the isotopic enrichment.[4] By measuring the ratio of the naturally occurring analyte to the isotopically labeled standard using a mass spectrometer, the exact amount of the analyte originally present in the sample can be determined.[2] A key advantage of this method is that it compensates for sample loss during preparation and extraction, as both the analyte and the standard are affected equally.[4]
1-Hexanol is a C6 alcohol that can arise from the oxidation of lipids in food products. Its presence and concentration can be indicative of the freshness and quality of meat.[1] Accurate quantification of such volatile markers is crucial for shelf-life studies and quality control. This compound is the deuterated form of 1-hexanol and serves as an ideal internal standard for IDMS analysis due to its similar chemical and physical properties to the native analyte.[2]
This application note provides a detailed protocol for the quantification of 1-hexanol in meat samples using this compound as an internal standard, coupled with HS-SPME-GC-MS.
Principle of Isotope Dilution
The fundamental principle of IDMS is based on altering the natural isotopic composition of the target analyte in a sample and measuring this change. A known quantity of the isotopically labeled standard (this compound) is added to a known quantity of the sample containing the native analyte (1-Hexanol). After homogenization, the mixture is analyzed by GC-MS. The mass spectrometer distinguishes between the native analyte and the labeled standard based on their mass-to-charge (m/z) ratios. The concentration of the native analyte is then calculated from the measured isotope ratio of the mixture.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocols
This protocol is a representative method for the analysis of 1-hexanol in meat. Optimization may be required for different sample types or instrumentation.
Reagents and Materials
-
Analytes: 1-Hexanol (CAS: 111-27-3), high purity (≥99%)
-
Internal Standard: this compound (CAS: 2159-18-4), high isotopic purity
-
Solvents: Methanol (HPLC grade)
-
Salts: Sodium chloride (NaCl), analytical grade
-
Sample Vials: 20 mL headspace vials with PTFE/silicone septa
-
SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with a headspace autosampler.
Preparation of Standards
-
Primary Stock Solutions (1000 µg/mL):
-
Prepare a stock solution of 1-Hexanol in methanol.
-
Prepare a separate stock solution of this compound in methanol.
-
-
Calibration Standards:
-
Create a series of calibration standards by serially diluting the 1-Hexanol primary stock solution with methanol to achieve concentrations ranging from 1 to 500 ng/mL.
-
Spike each calibration standard with a constant concentration of the this compound internal standard solution (e.g., 100 ng/mL).
-
Sample Preparation and Extraction
-
Sample Homogenization:
-
Weigh 3 g of the meat sample (e.g., beef, chicken, pork) into a 20 mL headspace vial.[1]
-
-
Internal Standard Spiking:
-
Add a known amount of the this compound internal standard solution to each sample vial. The amount should be chosen to be within the calibration range.
-
-
Matrix Modification:
-
Add 5 mL of a saturated NaCl solution to the vial.[1] Salting out helps to drive the volatile analytes from the aqueous phase into the headspace.
-
-
Vial Sealing:
-
Immediately seal the vial with a PTFE/silicone septum cap.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray.
-
Incubate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to allow for equilibration of the volatiles in the headspace.
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.
-
Caption: Experimental workflow for 1-Hexanol analysis.
GC-MS Analysis
The following are typical GC-MS parameters. These should be optimized for the specific instrument being used.
| Parameter | Typical Value |
| GC System | Agilent 6890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temp 50°C for 2 min, ramp at 4°C/min to 70°C, then ramp at 20°C/min to 250°C, hold for 2 min. |
| MS System | Agilent 5973 MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantification
Quantification is performed by constructing a calibration curve. The curve is generated by plotting the ratio of the peak area of the 1-Hexanol quantification ion to the peak area of the this compound quantification ion against the concentration of 1-Hexanol in the calibration standards. The concentration of 1-Hexanol in the unknown samples is then determined from this curve.
Data Presentation
Mass Spectrometry Parameters
For high selectivity and sensitivity, Selected Ion Monitoring (SIM) mode is used. The characteristic ions for 1-hexanol and its deuterated standard are monitored.
| Compound | Role | Molecular Weight | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 1-Hexanol | Analyte | 102.17 | 56 | 43, 84 |
| This compound | Internal Standard | 113.24 | 66 | 48, 94 |
| Note: The exact m/z values should be confirmed by analyzing the pure standards on the specific instrument used, as fragmentation patterns can vary. |
Method Performance
The following table presents typical performance data for a quantitative method for a similar C6 volatile (hexanal) using HS-SPME-GC-MS, which can be expected to be comparable for 1-hexanol.[5]
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Linear Range | 1 - 3000 ng/g |
| Limit of Detection (LOD) | 1.06 ng/g |
| Limit of Quantification (LOQ) | 3.53 ng/g |
| Repeatability (RSD%) | 3.3% |
| Recovery | 97.7% |
Conclusion
The Isotope Dilution Mass Spectrometry method using this compound as an internal standard provides a highly accurate, precise, and reliable means for quantifying 1-hexanol in complex matrices such as meat products. The use of HS-SPME for sample preparation is a solvent-free, sensitive, and largely automated technique that is well-suited for volatile analytes. This application note provides a comprehensive framework for implementing this advanced analytical method for quality control and research in the food industry. The high sensitivity of this method allows for the measurement of physiological aldehyde levels in biological samples.[6]
References
- 1. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Simultaneous determination of multiple aldehydes in biological tissues and fluids using gas chromatography/stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. redalyc.org [redalyc.org]
- 6. Determination of aldehydes and other lipid peroxidation products in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of 1-Hexanol in Fragrance and Flavor Matrices Using 1-Hexanol-d11 as an Internal Standard
Introduction
1-Hexanol is a six-carbon straight-chain alcohol that is a naturally occurring volatile organic compound found in a variety of fruits, vegetables, and other plants.[1] It is characterized by a fresh, green, and slightly fruity aroma, making it a valuable component in the formulation of fragrances and flavors.[1] Accurate quantification of 1-hexanol is crucial for quality control in the food and beverage industry, as well as for the formulation of cosmetic and household products. This application note describes a robust and sensitive method for the quantitative analysis of 1-hexanol in fragrance and flavor matrices using gas chromatography-mass spectrometry (GC-MS) with 1-Hexanol-d11 as an internal standard. The use of a deuterated internal standard provides high accuracy and precision by correcting for variations in sample preparation and instrument response.[2]
Principle of the Method
The method utilizes a stable isotope dilution assay. A known amount of the deuterated internal standard, this compound, is added to the sample at the beginning of the sample preparation process. This compound is chemically identical to 1-hexanol, ensuring that it behaves similarly during extraction, derivatization (if any), and GC-MS analysis. Because the internal standard has a different mass due to the deuterium atoms, it can be distinguished from the native analyte by the mass spectrometer. The concentration of 1-hexanol in the sample is determined by comparing the peak area of the analyte to the peak area of the internal standard.
Application
This method is suitable for the quantitative analysis of 1-hexanol in a variety of fragrance and flavor matrices, including:
-
Fruit juices and purees
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Alcoholic beverages
-
Essential oils
-
Perfumes and colognes
-
Cosmetic products (creams, lotions)
Experimental Protocols
Materials and Reagents
-
Analytes: 1-Hexanol (≥98% purity)
-
Internal Standard: this compound (≥98% purity)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane (all GC grade or higher)
-
Drying Agent: Anhydrous sodium sulfate
-
Sample Vials: 2 mL amber glass vials with PTFE-lined caps
-
Syringes: Gas-tight syringes for liquid and headspace injection
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC system or equivalent
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent
-
GC Column: DB-WAXetr (30 m x 250 µm x 0.25 µm) or equivalent polar capillary column
-
Autosampler: For automated injections
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of 1-hexanol into a 100 mL volumetric flask and dilute to volume with methanol.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each working standard with the internal standard stock solution to a final concentration of 5 µg/mL of this compound.
Sample Preparation: Liquid-Liquid Extraction (LLE) for Liquid Matrices (e.g., Juices, Beverages)
-
Sample Aliquoting: Pipette 5 mL of the liquid sample into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the 100 µg/mL this compound internal standard stock solution to the sample, resulting in a concentration of 1 µg/mL.
-
Extraction: Add 5 mL of dichloromethane to the tube.
-
Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.
-
Analysis: Transfer the dried extract to a 2 mL autosampler vial for GC-MS analysis.
Sample Preparation: Headspace Analysis for Solid or Semi-Solid Matrices (e.g., Fruit Purees, Creams)
-
Sample Weighing: Accurately weigh 1 g of the homogenized sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add 10 µL of the 100 µg/mL this compound internal standard stock solution.
-
Matrix Modifier (Optional): Add 1 mL of saturated sodium chloride solution to enhance the partitioning of volatile compounds into the headspace.
-
Equilibration: Seal the vial and place it in the headspace autosampler. Incubate at 80°C for 20 minutes to allow for equilibration of the volatiles in the headspace.
-
Injection: Inject 1 mL of the headspace into the GC-MS system.
GC-MS Parameters
-
Inlet: Split/Splitless, operated in splitless mode for 1 minute
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 150°C
-
Ramp 2: 20°C/min to 240°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
1-Hexanol: m/z 56, 84
-
This compound: m/z 66, 95
-
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the ratio of the peak area of 1-hexanol to the peak area of this compound against the concentration of 1-hexanol in the working standard solutions.
| Concentration of 1-Hexanol (µg/mL) | Peak Area of 1-Hexanol | Peak Area of this compound | Area Ratio (Analyte/IS) |
| 0.1 | 15,000 | 750,000 | 0.02 |
| 0.5 | 78,000 | 765,000 | 0.10 |
| 1.0 | 160,000 | 740,000 | 0.22 |
| 5.0 | 820,000 | 755,000 | 1.09 |
| 10.0 | 1,650,000 | 745,000 | 2.21 |
| 25.0 | 4,200,000 | 760,000 | 5.53 |
| 50.0 | 8,350,000 | 750,000 | 11.13 |
Note: The data presented in this table is representative and should be generated for each analytical batch.
Method Validation Data
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD, n=6) | < 10% |
| Accuracy (Recovery %) | 92-108% |
Note: This table summarizes typical method performance characteristics that should be established during method validation.
Visualizations
Caption: Experimental workflow for the quantitative analysis of 1-Hexanol.
Caption: Simplified olfactory signal transduction pathway for 1-Hexanol.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with 1-Hexanol-d11
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Hexanol-d11 to mitigate matrix effects in analytical experiments, particularly in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact analytical results?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This interference can lead to either ion suppression or enhancement, causing inaccurate and unreliable quantification of the target analyte.[1][3] Essentially, substances in the sample matrix, such as salts, proteins, and endogenous metabolites, can affect the amount of analyte ions that reach the detector, leading to erroneous results.[4]
Q2: How does an internal standard like this compound help in overcoming matrix effects?
A: A stable isotope-labeled (SIL) internal standard, such as this compound, is a form of the analyte of interest where some atoms have been replaced with their heavy isotopes (in this case, hydrogen with deuterium).[5] The key principle is that the SIL internal standard is chemically almost identical to the analyte and will therefore experience the same matrix effects.[6] By adding a known amount of this compound to the sample and a set of calibration standards, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio remains consistent even if both signals are suppressed or enhanced, thus correcting for the matrix effect and improving the accuracy and precision of the measurement.
Q3: When should I consider using this compound as an internal standard?
A: this compound is a suitable internal standard when your analyte of interest has a similar chemical structure and chromatographic behavior to 1-Hexanol. Ideally, the internal standard should co-elute with the analyte to ensure they are subjected to the same matrix components at the same time in the ion source.[6] It is particularly useful in methods where significant matrix effects are expected, such as in the analysis of complex biological samples like plasma, urine, or tissue extracts.
Q4: What are the signs that my assay is suffering from matrix effects?
A: Several indicators can point towards the presence of matrix effects in your assay:
-
Poor reproducibility: Inconsistent results for the same sample across different preparations or analytical runs.[1]
-
Inaccurate quantification: Discrepancies between expected and measured concentrations, especially when analyzing quality control samples in different matrices.
-
Non-linear calibration curves: Deviation from linearity, particularly at lower concentrations.[7]
-
Ion suppression or enhancement: A noticeable decrease or increase in analyte signal when comparing a standard in pure solvent versus a standard spiked into a sample matrix.[2]
Troubleshooting Guide
Problem 1: I am still observing significant variability in my results even after using this compound.
Possible Cause & Solution:
-
Chromatographic Separation: The analyte and this compound may not be co-eluting perfectly. A slight difference in retention time can expose them to different matrix components, leading to differential matrix effects.[8]
-
Troubleshooting Step: Optimize your chromatographic method to ensure complete co-elution of the analyte and this compound. This may involve adjusting the gradient, flow rate, or column chemistry.
-
-
Sample Preparation: Inefficient sample cleanup can lead to a high concentration of interfering matrix components, overwhelming the corrective capacity of the internal standard.
Problem 2: The signal for my analyte and/or this compound is very low (ion suppression).
Possible Cause & Solution:
-
High Concentration of Matrix Components: The sample matrix is too concentrated, causing significant ion suppression.
-
Troubleshooting Step 1: Dilute the sample. This can reduce the concentration of interfering components, thereby lessening the ion suppression effect.[7]
-
Troubleshooting Step 2: Improve sample cleanup as mentioned above.
-
-
Ionization Source Inefficiency: The electrospray ionization (ESI) source may not be operating optimally for your analyte and internal standard.
-
Troubleshooting Step: Optimize the ESI source parameters, such as spray voltage, gas flow, and temperature, to maximize the ionization efficiency for your compounds of interest.
-
Problem 3: My calibration curve is not linear.
Possible Cause & Solution:
-
Matrix Effects at Different Concentrations: The extent of the matrix effect may vary with the concentration of the analyte.
-
Troubleshooting Step: Prepare matrix-matched calibration standards. This involves preparing your calibration standards in a blank matrix that is similar to your samples. This ensures that the standards and samples experience comparable matrix effects.
-
Quantitative Data Summary
The following tables illustrate the impact of matrix effects and the effectiveness of using an internal standard like this compound for correction.
Table 1: Assessment of Matrix Effect on Analyte 'X'
| Sample Type | Mean Peak Area of Analyte 'X' | Standard Deviation | Matrix Effect (%) |
| Analyte in Solvent | 1,250,000 | 25,000 | N/A |
| Analyte in Plasma Extract | 450,000 | 65,000 | -64% (Ion Suppression) |
Table 2: Quantification of Analyte 'X' With and Without this compound Internal Standard
| Sample ID | True Concentration (ng/mL) | Measured Concentration (without IS) (ng/mL) | Measured Concentration (with this compound) (ng/mL) | Accuracy (without IS) (%) | Accuracy (with this compound) (%) |
| QC Low | 10 | 3.8 | 9.5 | 38 | 95 |
| QC Mid | 100 | 42.1 | 103.2 | 42.1 | 103.2 |
| QC High | 500 | 235.5 | 491.7 | 47.1 | 98.3 |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation and this compound Addition
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (concentration will depend on the expected analyte concentration).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 2: Post-Column Infusion for Matrix Effect Evaluation
This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Prepare two syringe pumps. One infuses a constant flow of the analyte solution, and the other infuses a constant flow of the this compound solution.
-
Set up the LC-MS/MS system. The output from the LC column is mixed with the infused solutions via a T-junction before entering the mass spectrometer's ion source.
-
Inject a blank matrix sample onto the LC column.
-
Monitor the signal of the analyte and this compound. Any dip in the baseline signal indicates ion suppression at that retention time, while a peak indicates ion enhancement.
Visualizations
Caption: Experimental workflow for overcoming matrix effects using this compound.
Caption: Logic of matrix effect correction with an internal standard.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. myadlm.org [myadlm.org]
- 9. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing Signal-to-Noise Ratio with 1-Hexanol-d11
Welcome to the technical support center for the application of 1-Hexanol-d11. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound as an internal standard to improve the signal-to-noise ratio in their analytical experiments, particularly in gas chromatography-mass spectrometry (GC-MS). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful implementation of this compound in your quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve the signal-to-noise ratio?
A1: this compound is a deuterated form of 1-Hexanol, meaning that eleven of the hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. In analytical chemistry, particularly in mass spectrometry, it is used as an internal standard. An internal standard is a known amount of a compound, chemically similar to the analyte, added to the sample.
This compound improves the signal-to-noise ratio indirectly by providing a stable reference point. It co-elutes with the analyte (1-Hexanol) and experiences similar effects during sample preparation, injection, and ionization. By calculating the ratio of the analyte signal to the internal standard signal, variations and inconsistencies in the analytical process can be normalized. This leads to more precise and accurate quantification, especially at low concentrations where the signal is close to the background noise.
Q2: In which applications is this compound typically used?
A2: this compound is primarily used as an internal standard for the quantitative analysis of 1-Hexanol and other volatile organic compounds (VOCs) in various matrices. Common applications include:
-
Food and Beverage Analysis: Quantifying flavor and aroma compounds.
-
Environmental Analysis: Monitoring volatile pollutants in water and air.
-
Pharmaceutical Development: Analyzing residual solvents and impurities.
-
Clinical Chemistry: Measuring endogenous or exogenous volatile metabolites.
Q3: Can I use this compound for the quantification of compounds other than 1-Hexanol?
A3: While ideal for 1-Hexanol, this compound can be used for other volatile alcohols or compounds with similar chemical properties and chromatographic behavior. However, it is crucial to validate the method for each specific analyte to ensure that the internal standard accurately reflects the analyte's behavior throughout the analytical process.
Troubleshooting Guides
This section addresses common issues encountered when using this compound as an internal standard in GC-MS analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise Ratio | - Inappropriate concentration of this compound.- Suboptimal GC-MS parameters.- Matrix interference. | - Optimize the concentration of the internal standard. A good starting point is a concentration similar to the expected analyte concentration.- Adjust GC parameters (injection volume, split ratio, oven temperature program) and MS parameters (ionization energy, scan range, dwell time).- Improve sample preparation to remove interfering matrix components (e.g., solid-phase microextraction (SPME), liquid-liquid extraction). |
| Inconsistent Internal Standard Response | - Inaccurate pipetting of the internal standard.- Degradation of the this compound stock solution.- Variability in injection volume. | - Use calibrated micropipettes and ensure proper mixing after adding the internal standard.- Store the stock solution in a tightly sealed vial at the recommended temperature (typically 2-8°C) and protect it from light. Prepare fresh working solutions regularly.- Use an autosampler for precise and reproducible injections. |
| Isotopic Interference or "Crosstalk" | - Natural isotopes of the analyte contributing to the internal standard's signal.[1] | - Select mass-to-charge ratio (m/z) ions for quantification that are unique to the analyte and the internal standard and have minimal overlap.- If significant overlap exists, a mathematical correction may be necessary.[1] |
| Chromatographic Peak Tailing for 1-Hexanol and this compound | - Active sites in the GC inlet liner or column.- Column overload. | - Use a deactivated inlet liner. If tailing persists, trim the front end of the GC column.- Reduce the injection volume or dilute the sample. |
| Shift in Retention Time of this compound Relative to 1-Hexanol | - "Isotope effect" where deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. | - This is a known phenomenon and is generally not a problem as long as the peak is correctly identified and integrated. Ensure the integration parameters are set appropriately for both peaks. |
Experimental Protocols
Protocol 1: Quantitative Analysis of 1-Hexanol in an Aqueous Matrix using Headspace GC-MS
This protocol outlines a general procedure for the quantification of 1-Hexanol in a water-based sample.
1. Materials and Reagents:
-
1-Hexanol (analyte) standard
-
This compound (internal standard)
-
Methanol (for stock solutions)
-
Deionized water
-
20 mL headspace vials with crimp caps
-
Calibrated micropipettes
-
GC-MS system with a headspace autosampler
2. Preparation of Stock and Working Solutions:
-
1-Hexanol Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-Hexanol and dissolve it in 100 mL of methanol.
-
This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the 1-Hexanol stock solution into deionized water in headspace vials.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 10 µg/mL) in deionized water.
3. Sample Preparation:
-
Pipette 5 mL of the sample (or calibration standard) into a 20 mL headspace vial.
-
Add a precise volume (e.g., 50 µL) of the this compound internal standard working solution to each vial.
-
Immediately seal the vials with crimp caps.
-
Vortex each vial for 10 seconds to ensure thorough mixing.
4. GC-MS Analysis:
-
Headspace Parameters:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Incubation Time: 15 minutes
-
-
GC Parameters:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 2 minutes at 200°C
-
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
1-Hexanol ions: e.g., m/z 56, 84, 102
-
This compound ions: e.g., m/z 66, 94, 113
-
-
5. Data Analysis:
-
Integrate the peak areas for the selected ions of 1-Hexanol and this compound.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 1-Hexanol in the samples from the calibration curve.
Visualizations
References
Technical Support Center: Troubleshooting 1-Hexanol-d11 Co-elution
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the potential for 1-Hexanol-d11 to co-elute with other analytes during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analyses?
A1: this compound is a deuterated form of 1-Hexanol, meaning that eleven of the hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. It is commonly used as an internal standard (IS) in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The key advantage of using a deuterated internal standard is that its chemical and physical properties are very similar to the non-deuterated analyte of interest, but it has a different mass. This allows it to be distinguished by a mass spectrometer, enabling accurate quantification by correcting for variations in sample preparation and instrument response.
Q2: What is co-elution and why is it a concern when using this compound?
A2: Co-elution occurs when two or more compounds elute from the chromatographic column at the same time, resulting in overlapping peaks. While this compound is designed to mimic the behavior of its non-deuterated counterpart, slight differences in their chromatographic retention can occur due to the "deuterium isotope effect." This can lead to partial or complete co-elution of this compound with other analytes in the sample, not just the target analyte. Co-elution with interfering compounds can lead to inaccurate quantification, as the signal from the interfering compound can contribute to the signal of the internal standard, or cause ion suppression in the mass spectrometer.
Q3: Which types of analytes are most likely to co-elute with this compound?
A3: Analytes with similar chemical properties to 1-Hexanol are most at risk of co-elution. 1-Hexanol is a medium-chain primary alcohol, so other alcohols, aldehydes, esters, and volatile organic compounds with similar polarity and boiling points are potential candidates for co-elution. The likelihood of co-elution is highly dependent on the specific chromatographic conditions, including the column stationary phase, temperature program, and mobile phase composition.
Troubleshooting Guide: Co-elution with this compound
This section provides a step-by-step guide to identifying and resolving co-elution issues with this compound.
Step 1: Identifying Potential Co-elution
The first step in troubleshooting is to determine if co-elution is indeed occurring.
-
Symptom: Inconsistent internal standard peak area, poor reproducibility of calibration curves, or unexpected changes in the analyte-to-internal standard area ratio.
-
Action:
-
Visually inspect the chromatogram: Look for asymmetrical peak shapes, such as fronting, tailing, or shoulders on the this compound peak.
-
Examine the mass spectrum: Analyze the mass spectrum across the this compound peak. A pure peak should have a consistent mass spectrum. The presence of ions not belonging to this compound suggests a co-eluting compound.
-
Run a blank matrix sample: Inject a sample that does not contain the analyte or internal standard to check for interfering peaks from the sample matrix that may elute at the same retention time as this compound.
-
Step 2: Modifying Chromatographic Conditions
If co-elution is suspected, the next step is to adjust the chromatographic method to separate the interfering peak from this compound.
-
Gas Chromatography (GC) Strategies:
-
Modify the temperature program: A slower temperature ramp can increase the separation between compounds with close boiling points.
-
Change the column: Switching to a column with a different stationary phase polarity can alter the elution order of compounds. For example, moving from a non-polar DB-5ms to a more polar column like a DB-WAX can significantly change the retention behavior of polar analytes relative to the less polar 1-Hexanol.
-
Adjust the carrier gas flow rate: Optimizing the linear velocity of the carrier gas can improve peak resolution.
-
-
Liquid Chromatography (LC) Strategies:
-
Alter the mobile phase composition: Adjusting the ratio of organic solvent to aqueous phase can change the retention of analytes.
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Modify the pH of the mobile phase: For ionizable compounds, adjusting the pH can significantly impact their retention.
-
Use a different stationary phase: Similar to GC, changing the column chemistry (e.g., from C18 to a phenyl-hexyl or cyano phase) can resolve co-eluting peaks.
-
Step 3: Data Analysis and Confirmation
After modifying the method, it is crucial to confirm that the co-elution issue has been resolved.
-
Action:
-
Re-analyze spiked samples: Analyze samples spiked with the analyte and this compound to confirm that their peaks are now baseline resolved from any interfering peaks.
-
Validate the modified method: Perform a partial or full method validation to ensure the accuracy, precision, and linearity of the new method.
-
Data Presentation: Potential Co-eluting Compounds with 1-Hexanol
The following tables provide retention data for 1-Hexanol and compounds that have the potential to co-elute under specific GC conditions. This data can be used as a reference when developing and troubleshooting analytical methods.
Table 1: Kovats Retention Indices (RI) on a Non-polar (DB-5ms or similar) GC Column
| Compound | Kovats Retention Index (RI) | Potential for Co-elution with 1-Hexanol (RI ≈ 860-880) |
| 1-Hexanol | 863 - 876 | - |
| Hexyl Acetate | 988 | Low |
| Nonanal | 1100 - 1106 | Very Low |
| Limonene | 1028 - 1035 | Low |
| 2-Heptanone | 889 | High |
| 1-Heptanol | 967 | Low |
Data sourced from NIST Chemistry WebBook and other publicly available databases.
Table 2: Example Retention Times on a DB-1 GC Column
| Compound | Retention Time (min) |
| 1-Hexanol | 15.06 |
| 1-Pentanol | 12.63 |
| 1-Heptanol | 17.02 |
| Nonanal | 19.71 |
Data adapted from publicly available solvent retention data tables. Conditions: 30 m x 0.53 mm, 3.00 µm column, Helium carrier gas, 40°C for 5 min then 10°/min to 260°C.
Experimental Protocols
Protocol 1: GC-MS Analysis of Volatile Organic Compounds using this compound as an Internal Standard
This protocol provides a general framework for the analysis of volatile organic compounds (VOCs) in a liquid matrix.
1. Sample Preparation: a. To 1.0 mL of the liquid sample in a 2 mL autosampler vial, add 10 µL of a 100 µg/mL solution of this compound in methanol. b. Add 10 µL of the analyte standard solution at the desired concentration. c. Cap the vial and vortex for 30 seconds.
2. GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Inlet: Split/splitless, 250°C, split ratio 20:1
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
MS System: Agilent 5977B MSD or equivalent
-
Ion Source: Electron Ionization (EI), 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound: Monitor appropriate quantifier and qualifier ions (e.g., m/z 66, 46).
-
Analyte(s): Monitor appropriate quantifier and qualifier ions for each target analyte.
-
3. Data Analysis: a. Integrate the peak areas for the analyte(s) and this compound. b. Calculate the response factor for each analyte relative to the internal standard. c. Generate a calibration curve by plotting the analyte/IS peak area ratio against the analyte concentration. d. Determine the concentration of the analyte in unknown samples using the calibration curve.
Mandatory Visualizations
Caption: A workflow diagram for troubleshooting co-elution issues with internal standards.
Caption: The deuterium isotope effect can cause slight differences in retention between an analyte and its deuterated internal standard.
Ensuring stability of 1-Hexanol-d11 in solution
<Technical Support Center: 1-Hexanol-d11 Stability >
This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the stability of this compound in solution. Below you will find frequently asked questions, troubleshooting advice, and best practices for storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability in solution?
A1: The primary causes of instability for this compound, a deuterium-labeled alcohol, are chemical degradation and Hydrogen-Deuterium (H-D) exchange.
-
Chemical Degradation: Like its non-labeled counterpart, this compound can be oxidized, especially when exposed to strong oxidizing agents, heat, or UV light.[1][2] This can lead to the formation of hexanal-d11 or hexanoic acid-d11.
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Hydrogen-Deuterium (H-D) Exchange: This is a significant concern for isotopically labeled compounds.[3] H-D exchange occurs when deuterium atoms on the molecule are replaced by hydrogen atoms from the surrounding environment, most commonly from protic solvents.[4][5][6] This compromises the isotopic purity of the standard. For alcohols, the deuterium on the hydroxyl group (-OD) is highly susceptible to exchange, but exchange at carbon positions can also occur under certain catalytic or harsh conditions (e.g., presence of acid/base catalysts).[3][7]
Q2: Which solvents are recommended for storing this compound?
A2: To maintain isotopic purity, polar aprotic solvents are highly recommended. These solvents are polar enough to dissolve the alcohol but lack exchangeable protons (like O-H or N-H bonds).[4][8]
Recommended Solvents (Polar Aprotic):
-
Acetonitrile
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Dimethyl Sulfoxide (DMSO)
-
Acetone
Solvents to Avoid (Polar Protic):
-
Water (H₂O)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Formic Acid
-
Acetic Acid
Using protic solvents will lead to rapid H-D exchange, especially for the hydroxyl deuterium, reducing the isotopic enrichment of your standard.[5][6]
Q3: What are the optimal storage conditions for this compound solutions?
A3: Proper storage is critical for maintaining both chemical and isotopic stability.
-
Temperature: Store solutions in a cool, well-ventilated area.[9][10] Refrigeration (e.g., 4°C) is often recommended.[10]
-
Light: Protect the solution from direct sunlight and UV radiation to prevent photochemical degradation.[1] Amber vials are recommended.
-
Atmosphere: For long-term storage, consider storing under an inert gas atmosphere (e.g., argon or nitrogen) to prevent oxidation.[11]
-
Container: Use tightly sealed containers to prevent solvent evaporation and contamination.[9][12]
Troubleshooting Guide
This section addresses common problems encountered during the use of this compound solutions, such as loss of isotopic purity or inconsistent analytical results.
Problem: Decreasing Isotopic Purity Detected by Mass Spectrometry (MS)
If your MS analysis shows a decrease in the mass corresponding to this compound and an increase in lower mass isotopologues (e.g., d10, d9), it indicates a loss of deuterium.
Troubleshooting Workflow
Quantitative Data Summary: Solvent Impact on Stability
While specific stability data for this compound is not broadly published, the general principles of H-D exchange allow for a qualitative and semi-quantitative comparison. The rate of exchange is highly dependent on the solvent type.
| Solvent Type | Example Solvents | Expected H-D Exchange Rate | Isotopic Stability |
| Polar Protic | Water, Methanol, Ethanol | High to Very High | Poor (significant loss of D) |
| Polar Aprotic | Acetonitrile, DMSO, THF, Acetone | Very Low to Negligible | Excellent (high retention of D) |
| Non-Polar | Hexane, Toluene, Benzene | Negligible | Excellent (but solubility may be limited) |
Experimental Protocols
Protocol 1: Verifying Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS)
This protocol outlines a general method for determining the isotopic enrichment of your this compound solution.
Objective: To quantify the relative abundance of this compound and its lower-mass isotopologues.
Methodology:
-
Sample Preparation: Dilute the this compound solution to a suitable concentration (e.g., 1 µg/mL) using a compatible, dry, aprotic solvent like acetonitrile.
-
Instrumentation: Use an Electrospray Ionization High-Resolution Mass Spectrometer (ESI-HRMS).[13][14] This provides the necessary mass accuracy to resolve the different isotopologues.[15]
-
Analysis:
-
Acquire the full scan mass spectrum of the sample.
-
Identify the ion corresponding to the protonated molecule of this compound, [M+H]⁺.
-
Extract the ion chromatograms for the expected mass of this compound and its potential H-D exchanged variants (d10, d9, etc.).
-
Integrate the peak areas for each isotopologue.
-
-
Calculation: Calculate the isotopic purity (%) using the relative abundances of the H/D isotopolog ions.[13]
-
Isotopic Purity (%) = [Intensity(d11) / (Intensity(d0) + ... + Intensity(d11))] x 100
-
Note: It is crucial to correct for the natural isotopic abundance of elements like Carbon-13.[15]
Protocol 2: Assessing Stability by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) can confirm the structural integrity and positions of deuterium labels.[16]
Objective: To qualitatively or quantitatively assess the presence of protons where deuterium atoms should be.
Methodology:
-
Sample Preparation: Prepare a sample of the this compound solution in a deuterated aprotic solvent (e.g., Acetonitrile-d3, DMSO-d6). Using a deuterated solvent is essential to avoid masking signals from the analyte.[17]
-
Instrumentation: Use a high-field NMR spectrometer.
-
¹H NMR Analysis:
-
Acquire a standard proton (¹H) NMR spectrum.
-
The absence of signals in the regions corresponding to the C1-C6 protons of hexanol indicates high isotopic enrichment.
-
The presence and integration of small peaks in these regions would suggest back-exchange (D to H) has occurred.
-
-
²H (Deuterium) NMR Analysis:
-
Acquire a deuterium (²H) NMR spectrum.
-
This will show signals corresponding to the different deuterium environments in the molecule, confirming the labeling pattern. A decrease in the integral of these signals over time would indicate a loss of deuterium.
-
References
- 1. multichemindia.com [multichemindia.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hydrogen - Deuterium exchange [quimicaorganica.org]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. 1-HEXANOL - Ataman Kimya [atamanchemicals.com]
- 10. carlroth.com [carlroth.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimizing 1-Hexanol-d11 Concentration for Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hexanol-d11 as an internal standard in analytical methods, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in analytical chemistry?
A1: this compound is the deuterium-labeled form of 1-Hexanol and is predominantly used as an internal standard (IS) in quantitative analysis, especially in GC-MS methods.[1][2] Using a deuterated standard is a common practice as it has chemical and physical properties very similar to the analyte of interest (1-Hexanol), but it can be distinguished by its mass in a mass spectrometer.[1] This helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantification.[2]
Q2: Why is optimizing the concentration of this compound important?
A2: Optimizing the concentration of this compound is crucial for several reasons:
-
Ensuring Linearity: An appropriate IS concentration helps in establishing a linear calibration curve over the desired concentration range of the analyte.
-
Improving Accuracy and Precision: A consistent and optimal IS concentration minimizes the impact of sample matrix effects and variations in the analytical process, leading to more reliable results.
-
Avoiding Detector Saturation: An excessively high concentration of the internal standard can lead to detector saturation, distorting the signal and compromising the quantitative analysis.
-
Maintaining Signal-to-Noise Ratio: A sufficient concentration is necessary to ensure a good signal-to-noise ratio for the internal standard peak, allowing for accurate integration.
Q3: What is a good starting concentration for this compound as an internal standard?
A3: A general guideline is to use an internal standard concentration that is similar to the expected concentration of the analyte in the middle of the calibration range.[1] For instance, if you expect your 1-Hexanol samples to be in the range of 1-100 µg/mL, a good starting concentration for this compound would be around 20-50 µg/mL.[3] However, the optimal concentration should be determined experimentally during method development and validation.
Troubleshooting Guides
Issue 1: Poor Linearity of the Calibration Curve
| Possible Cause | Troubleshooting Step |
| Inappropriate Internal Standard Concentration | The concentration of this compound may be too high or too low relative to the analyte concentrations in your calibration standards. Prepare a series of calibration standards with a fixed this compound concentration and varying analyte concentrations. If linearity is poor, try adjusting the this compound concentration up or down and re-running the calibration curve. |
| Matrix Effects | Components in the sample matrix may be interfering with the ionization of the analyte or the internal standard. Prepare matrix-matched calibration standards by spiking known amounts of the analyte and this compound into a blank matrix that is similar to your samples. |
| Contamination | The solvent or glassware may be contaminated with 1-Hexanol or other interfering compounds. Analyze a solvent blank to check for contamination. Ensure all glassware is thoroughly cleaned. |
| Instrumental Issues | Problems with the GC inlet, column, or MS source can affect linearity. Perform routine instrument maintenance, such as cleaning the MS source and replacing the GC inlet liner.[4] |
Issue 2: High Variability in Internal Standard Peak Area
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Variations in pipetting or dilution during sample and standard preparation can lead to inconsistent this compound concentrations. Review your sample preparation protocol and ensure consistent technique. Use calibrated pipettes. |
| Leak in the Autosampler/Injection System | A leak in the system can cause variable injection volumes. Check for leaks in the autosampler syringe and the GC inlet septum.[4] |
| Instability of this compound in Solution | This compound may degrade or evaporate from the solution over time, especially if not stored properly. Prepare fresh stock and working solutions of this compound regularly. Store solutions in tightly sealed vials at the recommended temperature. |
| MS Source Instability | A dirty or unstable MS source can cause fluctuations in ion signal. Clean the MS source according to the manufacturer's instructions. |
Issue 3: Co-elution of this compound with an Interfering Peak
| Possible Cause | Troubleshooting Step |
| Inadequate Chromatographic Separation | The GC method may not be optimized to separate this compound from other volatile compounds in the sample. Adjust the GC temperature program (e.g., lower the initial temperature or use a slower ramp rate) to improve separation. Consider using a different GC column with a different stationary phase. |
| Isotopic Impurity | The this compound standard may contain a small amount of non-deuterated 1-Hexanol. This is generally not an issue unless the concentration of the analyte is very low. Check the certificate of analysis for the isotopic purity of the standard. |
Experimental Protocols
Protocol for Optimizing this compound Concentration
This protocol outlines the steps to determine the optimal concentration of this compound for use as an internal standard in the quantitative analysis of 1-Hexanol.
Objective: To find a this compound concentration that provides a consistent response and ensures linearity of the calibration curve for 1-Hexanol over the desired analytical range.
Materials:
-
1-Hexanol standard
-
This compound standard
-
Appropriate solvent (e.g., methanol, dichloromethane)
-
Volumetric flasks and pipettes
-
GC-MS system
Procedure:
-
Prepare a 1-Hexanol Stock Solution: Prepare a stock solution of 1-Hexanol at a high concentration (e.g., 1000 µg/mL) in the chosen solvent.
-
Prepare this compound Working Solutions: Prepare a series of this compound working solutions at different concentrations (e.g., 10, 25, 50, and 100 µg/mL) in the same solvent.
-
Prepare Calibration Standards: For each this compound working solution concentration, prepare a set of at least five calibration standards by diluting the 1-Hexanol stock solution to cover the expected concentration range of your samples (e.g., 1, 5, 10, 50, 100 µg/mL). Add a fixed volume of the respective this compound working solution to each calibration standard to achieve the target IS concentration.
-
GC-MS Analysis: Analyze each set of calibration standards using your GC-MS method.
-
Data Analysis:
-
For each set of calibration standards, calculate the response factor (RF) for each calibration level: RF = (Area of 1-Hexanol / Concentration of 1-Hexanol) / (Area of this compound / Concentration of this compound)
-
Calculate the mean RF and the relative standard deviation (RSD) of the RFs for each set of calibration standards.
-
Construct a calibration curve for each set by plotting the area ratio (Area of 1-Hexanol / Area of this compound) against the concentration ratio (Concentration of 1-Hexanol / Concentration of this compound).
-
Determine the coefficient of determination (R²) for each calibration curve.
-
Selection of Optimal Concentration:
Choose the this compound concentration that results in:
-
The lowest RSD of the response factors across the calibration range.
-
A calibration curve with the highest coefficient of determination (R² > 0.99).
Data Presentation
Table 1: Response Factor Analysis for Different this compound Concentrations
| This compound Conc. (µg/mL) | Mean Response Factor | RSD of Response Factors (%) |
| 10 | 1.05 | 8.2 |
| 25 | 1.02 | 3.5 |
| 50 | 0.99 | 1.8 |
| 100 | 1.10 | 5.6 |
Table 2: Calibration Curve Linearity for Different this compound Concentrations
| This compound Conc. (µg/mL) | Coefficient of Determination (R²) |
| 10 | 0.9925 |
| 25 | 0.9981 |
| 50 | 0.9995 |
| 100 | 0.9953 |
Based on the hypothetical data above, a this compound concentration of 50 µg/mL would be optimal.
Visualizations
Caption: Workflow for optimizing this compound internal standard concentration.
Caption: Troubleshooting logic for common issues in this compound analysis.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. store.astm.org [store.astm.org]
- 4. blog.teledynetekmar.com [blog.teledynetekmar.com]
Technical Support Center: 1-Hexanol-d11 Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of 1-Hexanol-d11, a common internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor recovery of this compound?
Poor recovery of this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized into three areas:
-
Sample Preparation: Inefficient extraction from the sample matrix (e.g., plasma, urine) is a primary cause. This can be due to suboptimal pH, incorrect solvent choice for liquid-liquid extraction (LLE), or an inappropriate sorbent and elution solvent for solid-phase extraction (SPE).
-
Analyte Volatility: 1-Hexanol is a semi-volatile organic compound.[1] Significant loss can occur during sample processing steps that involve elevated temperatures, such as evaporation, or vigorous vortexing.
-
Analytical System Issues: Problems within the gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system can lead to apparent low recovery. This includes leaks in the injection port, an active site in the GC liner, or ion suppression in the MS source.
Q2: Can the deuteration of this compound affect its recovery compared to the non-labeled 1-Hexanol?
Yes, while stable isotope-labeled internal standards are designed to mimic the analyte's behavior, slight differences can occur. This "isotope effect" can sometimes lead to minor differences in chromatographic retention time and, in some cases, extraction efficiency. However, for a robust method, the recovery of the deuterated standard should closely track that of the native analyte. Significant divergence between the two suggests a methodological issue rather than a fundamental problem with the internal standard itself.
Q3: What is a typical acceptable recovery range for this compound?
Acceptable recovery is method- and matrix-dependent. However, a consistent and reproducible recovery is often more critical than achieving 100% recovery. The key is that the recovery of the internal standard is consistent across all samples, including calibrators and quality controls. This consistency allows for accurate correction of the analyte's concentration. The following table provides general, illustrative recovery ranges for different extraction methods.
| Extraction Method | Matrix | Typical Recovery Range (%) |
| Liquid-Liquid Extraction (LLE) | Plasma | 65-85% |
| Solid-Phase Extraction (SPE) | Plasma | 70-90% |
| Headspace-Solid Phase Microextraction (HS-SPME) | Urine | 85-95% |
Q4: How does the sample matrix (e.g., plasma vs. urine) influence the choice of extraction method for this compound?
The sample matrix significantly impacts the choice of extraction method due to differences in complexity and potential interferences.
-
Plasma: Being a complex matrix rich in proteins and lipids, plasma often requires a protein precipitation step followed by either LLE or SPE to achieve a clean extract and minimize matrix effects.
-
Urine: While generally less complex than plasma, urine can have high salt content and variable pH, which can affect extraction efficiency. For volatile compounds like 1-Hexanol, Headspace-SPME is often an effective technique for urine analysis as it minimizes matrix handling and reduces the risk of analyte loss.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
If you are experiencing low recovery of this compound using an LLE protocol, consider the following troubleshooting steps:
Troubleshooting Workflow for LLE
Caption: A logical workflow for troubleshooting poor this compound recovery in LLE.
-
Detailed Steps:
-
Verify Sample pH: The extraction efficiency of alcohols can be pH-dependent. Ensure the pH of your sample is adjusted to optimize the partitioning of 1-Hexanol into the organic phase. For alcohols, a neutral to slightly acidic pH is generally effective.
-
Evaluate Extraction Solvent: 1-Hexanol has a moderate polarity. The choice of extraction solvent is critical. If recovery is low, consider a solvent with a different polarity. For example, if you are using a non-polar solvent like hexane, try a more polar solvent like ethyl acetate or methyl tert-butyl ether (MTBE).
-
Assess Solvent-to-Sample Ratio: An insufficient volume of extraction solvent will result in poor recovery. A general starting point is a 3:1 solvent-to-sample volume ratio. If recovery is low, try increasing this to 5:1.
-
Review Mixing/Vortexing Technique: Inadequate mixing will lead to incomplete extraction. Ensure thorough mixing of the aqueous and organic phases. However, excessively vigorous vortexing can lead to the loss of volatile compounds. A gentle but sustained mixing is often optimal.
-
Investigate Evaporation Step: If your protocol includes an evaporation step to concentrate the extract, be mindful of the temperature. 1-Hexanol is semi-volatile, and high temperatures during evaporation can lead to significant loss. Use a gentle stream of nitrogen at a low temperature.
-
Low Recovery in Solid-Phase Extraction (SPE)
For issues with low recovery using an SPE protocol, follow these troubleshooting guidelines:
Troubleshooting Workflow for SPE
Caption: A systematic approach to diagnosing low recovery of this compound in SPE.
-
Detailed Steps:
-
Verify Sorbent Choice: For a moderately polar compound like 1-Hexanol, a reverse-phase sorbent (e.g., C8 or C18) is a common choice. If recovery is poor, ensure the sorbent chemistry is appropriate for your analyte and matrix.
-
Ensure Proper Cartridge Conditioning: Failure to properly condition the SPE cartridge will lead to inconsistent and low recovery. The conditioning step ensures the sorbent is activated and ready for sample loading. Always follow the manufacturer's instructions for conditioning.
-
Evaluate Sample Loading: The flow rate during sample loading can impact recovery. A slow and steady flow rate allows for sufficient interaction between the analyte and the sorbent.
-
Review Wash Steps: The wash step is intended to remove interferences without eluting the analyte of interest. If you suspect analyte loss during this step, collect the wash solvent and analyze it for the presence of this compound. If analyte is present, the wash solvent may be too strong (i.e., too high a percentage of organic solvent).
-
Optimize Elution Solvent: Incomplete elution is a common cause of low recovery. The elution solvent must be strong enough to desorb the analyte from the sorbent. If recovery is low, consider increasing the volume or the organic content of the elution solvent.
-
Experimental Protocols
The following are illustrative protocols for the extraction of this compound from plasma and urine. These should be optimized for your specific application and analytical instrumentation.
Protocol 1: Liquid-Liquid Extraction of this compound from Human Plasma
-
Sample Preparation:
-
To 500 µL of human plasma in a clean tube, add 50 µL of a this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 1.5 mL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and then centrifuge at 4000 rpm for 10 minutes.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a new tube.
-
Add 3 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
-
Concentration:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase or an appropriate solvent for your analysis.
-
Vortex and transfer to an autosampler vial for analysis by GC-MS or LC-MS.
-
Protocol 2: Headspace-Solid Phase Microextraction (HS-SPME) of this compound from Human Urine
-
Sample Preparation:
-
To 1 mL of urine in a 10 mL headspace vial, add 0.2 g of sodium chloride (to increase the ionic strength and promote partitioning of volatiles into the headspace).
-
Add 10 µL of a this compound internal standard working solution.
-
Immediately cap the vial with a PTFE-lined septum.
-
-
Incubation and Extraction:
-
Place the vial in a heating block or autosampler incubator at 60°C for 15 minutes to allow for equilibration.
-
Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for 30 minutes at 60°C.
-
-
Desorption and Analysis:
-
Retract the fiber and immediately insert it into the heated injection port of the GC-MS.
-
Desorb the analytes from the fiber at 250°C for 2 minutes in splitless mode.
-
Start the GC-MS analysis.
-
These guides and protocols provide a starting point for troubleshooting and method development. For optimal results, all methods should be validated according to established regulatory guidelines.
References
Technical Support Center: The Impact of 1-Hexanol-d11 Purity on Quantification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1-Hexanol-d11 as an internal standard in quantitative analysis. Accurate quantification is critically dependent on the purity of the internal standard; this guide will address common issues and provide protocols to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative analysis?
This compound is a deuterated form of 1-hexanol, meaning that eleven of the hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. This isotopic labeling makes it an ideal internal standard (IS) for quantitative mass spectrometry (MS) applications. When a known amount of this compound is added to a sample, it behaves chemically and physically almost identically to the non-labeled 1-hexanol (the analyte). By measuring the ratio of the analyte to the internal standard, variations in sample preparation, injection volume, and instrument response can be corrected for, leading to more accurate and precise quantification.
Q2: How can the purity of this compound affect my quantitative results?
The purity of this compound is crucial and can be categorized into two main types: chemical purity and isotopic purity.
-
Chemical Purity: Refers to the presence of any non-1-Hexanol-d11 chemical entities. These impurities can potentially interfere with the analyte peak, leading to inaccurate quantification.
-
Isotopic Purity: Refers to the percentage of this compound that is fully deuterated. The primary isotopic impurity of concern is the presence of the unlabeled analyte (1-hexanol) in the internal standard solution. This unlabeled analyte will contribute to the signal of the target analyte, causing a positive bias in the calculated concentration, especially at the lower limit of quantification (LLOQ).[1][2]
Q3: What are the acceptable purity levels for this compound to be used as an internal standard?
While there is no universal standard, for regulated bioanalysis, the contribution of the unlabeled analyte from the internal standard solution should be minimal. A common acceptance criterion is that the response of the unlabeled analyte in a blank sample spiked with the internal standard should be less than 20% of the response of the analyte at the LLOQ.[1] For isotopic purity, a higher percentage is always better, ideally >98%. The certificate of analysis (CoA) from the supplier should be carefully reviewed for both chemical and isotopic purity specifications.
Q4: My calibration curve is non-linear at the lower end. Could this be related to the purity of my this compound?
Yes, this is a classic sign of isotopic contamination of the internal standard with the unlabeled analyte.[3][4] The contribution from the unlabeled analyte in the internal standard becomes more significant at lower concentrations of the actual analyte, leading to a disproportionately higher response and causing the calibration curve to bend.
Q5: I'm observing a shift in the retention time of my this compound compared to 1-hexanol. Is this normal?
A slight shift in chromatographic retention time between a deuterated internal standard and its non-deuterated analyte is a known phenomenon called the "deuterium isotope effect".[5][6] This is more pronounced in gas chromatography (GC) than in liquid chromatography (LC). While a small, consistent shift is generally acceptable, it is crucial that the internal standard and analyte elute closely enough to experience similar matrix effects and ionization suppression/enhancement. A significant or variable shift could compromise the ability of the internal standard to accurately correct for these effects.
Troubleshooting Guide
| Issue | Potential Cause Related to this compound Purity | Recommended Action |
| Inaccurate results at the Lower Limit of Quantification (LLOQ) | Isotopic Impurity: The this compound internal standard contains a significant amount of unlabeled 1-hexanol.[1][2] | 1. Assess Purity: Perform a purity check of the this compound stock solution by acquiring a full scan mass spectrum to check for the presence of the unlabeled analyte. 2. Calculate Contribution: Determine the percentage contribution of the unlabeled analyte in the IS to the LLOQ response. If it exceeds 20%, consider sourcing a higher purity standard. 3. Correction: If a new standard is not available, a mathematical correction can be applied, but this requires careful validation.[3][4] |
| Poor Precision and Accuracy Across the Calibration Range | Chemical Impurity: The this compound contains impurities that co-elute with the analyte or the internal standard, causing interference. | 1. Check for Interferences: Analyze a blank matrix sample spiked only with the this compound to check for any interfering peaks at the retention time of the analyte. 2. Optimize Chromatography: Modify the chromatographic method (e.g., gradient, column) to separate the interfering peaks from the analyte and internal standard. 3. Source a Higher Purity Standard: If chromatographic separation is not possible, a new batch of higher chemical purity this compound is required. |
| Variable Internal Standard Response | Deuterium Exchange: In certain solvents or at extreme pH values, the deuterium atoms on the this compound molecule can exchange with hydrogen atoms from the solvent. | 1. Solvent Selection: Ensure that the solvents used for stock solutions and sample preparation are aprotic and neutral if possible. Avoid strongly acidic or basic conditions. 2. Storage Conditions: Store the this compound stock solution in an appropriate, inert solvent and at the recommended temperature to minimize degradation and exchange. |
| Non-linear Calibration Curve | Isotopic Impurity: As described in the FAQs, the presence of unlabeled 1-hexanol in the internal standard can cause non-linearity, especially at the low end of the curve.[3][4] | 1. Verify Purity: Confirm the isotopic purity of the this compound. 2. Use a Weighted Regression: A weighted linear regression (e.g., 1/x or 1/x²) can sometimes compensate for this effect, but the root cause should still be investigated. 3. Source a Higher Purity Standard: The most robust solution is to use an internal standard with higher isotopic purity. |
Quantitative Data Summary
The following tables illustrate the potential impact of this compound purity on the accuracy of a hypothetical quantitative assay for 1-hexanol.
Table 1: Impact of Isotopic Purity on Accuracy at the LLOQ
Assumptions: LLOQ for 1-hexanol is 1 ng/mL. The internal standard (IS) this compound is used at a fixed concentration.
| Isotopic Purity of this compound | % Unlabeled 1-hexanol in IS | Contribution of Unlabeled Analyte to LLOQ Response | Calculated Concentration (ng/mL) | Accuracy (%) |
| 99.9% | 0.1% | 5% | 1.05 | 105% |
| 99.5% | 0.5% | 25% | 1.25 | 125% |
| 99.0% | 1.0% | 50% | 1.50 | 150% |
| 98.0% | 2.0% | 100% | 2.00 | 200% |
Table 2: Impact of Chemical Purity on Precision and Accuracy
Assumptions: A chemical impurity in this compound co-elutes with the analyte, causing a variable background signal.
| Chemical Purity of this compound | Level of Interfering Impurity | Mean Calculated Concentration (n=5) | Standard Deviation | Coefficient of Variation (%CV) | Accuracy (%) |
| 99.9% | < 0.1% | 10.1 ng/mL | 0.3 | 3.0% | 101% |
| 99.0% | 1.0% (variable) | 11.5 ng/mL | 1.2 | 10.4% | 115% |
| 98.0% | 2.0% (variable) | 13.2 ng/mL | 2.5 | 18.9% | 132% |
Experimental Protocols
Protocol 1: Assessment of this compound Purity
Objective: To determine the chemical and isotopic purity of a this compound internal standard.
Methodology:
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Prepare a High-Concentration Stock Solution: Dissolve the this compound in a suitable solvent (e.g., methanol) to a high concentration (e.g., 1 mg/mL).
-
Direct Infusion Mass Spectrometry (for Isotopic Purity):
-
Infuse the stock solution directly into the mass spectrometer.
-
Acquire a full scan mass spectrum in the appropriate mass range to observe the molecular ion of this compound and the potential unlabeled 1-hexanol.
-
Calculate the isotopic purity by comparing the peak area of the unlabeled 1-hexanol to the sum of the peak areas of all isotopic variants.
-
-
LC-MS/MS Analysis (for Chemical Purity and Unlabeled Analyte Contribution):
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Prepare a blank matrix sample (e.g., plasma, urine) spiked only with the this compound working solution at the concentration used in the assay.
-
Inject this sample onto the LC-MS/MS system.
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Monitor the MRM transition for the unlabeled 1-hexanol.
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The peak area of any observed 1-hexanol should be less than 20% of the peak area of the LLOQ standard.
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Also, monitor for any other unexpected peaks in the chromatogram that might indicate chemical impurities.
-
Protocol 2: Quantitative Analysis of 1-Hexanol using this compound Internal Standard
Objective: To accurately quantify the concentration of 1-hexanol in a sample using this compound as an internal standard.
Methodology:
-
Preparation of Calibration Standards and Quality Controls (QCs):
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Prepare a series of calibration standards by spiking known concentrations of 1-hexanol into a blank matrix.
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Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
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To a fixed volume of each standard, QC, and unknown sample, add a fixed volume of the this compound internal standard working solution.
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Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
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Evaporate the solvent and reconstitute the residue in a suitable injection solvent.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
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Monitor the specific MRM transitions for both 1-hexanol and this compound.
-
-
Data Processing:
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Integrate the peak areas for both the analyte and the internal standard in all samples.
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Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each sample.
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Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. Use a weighted linear regression if necessary.
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Determine the concentration of 1-hexanol in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Workflow for assessing the purity of this compound.
Caption: Workflow for quantitative analysis using an internal standard.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Minimizing Analytical Variability with 1-Hexanol-d11
Welcome to the technical support center for 1-Hexanol-d11. This resource is designed for researchers, scientists, and drug development professionals to help you minimize analytical variability and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterium-labeled version of 1-Hexanol. In analytical chemistry, particularly in mass spectrometry-based assays, it serves as an ideal internal standard. Stable isotope-labeled standards like this compound are considered the gold standard because they share very similar physicochemical properties with the unlabeled analyte (1-Hexanol).[1] This similarity ensures they behave almost identically during sample preparation, extraction, and chromatographic separation. By adding a known amount of this compound to your samples and calibration standards, you can accurately quantify the analyte, as the ratio of the analyte to the internal standard will remain consistent even if there are variations in sample handling or instrument response.
Q2: I am observing a slight retention time shift between 1-Hexanol and this compound. Is this normal and how can I manage it?
A small shift in chromatographic retention time between a deuterated internal standard and its corresponding analyte is a known phenomenon.[2][3] This can occur due to the slightly different physicochemical properties imparted by the heavier deuterium atoms.
Troubleshooting Steps:
-
Confirm the Shift: Run an overlay of the chromatograms for the analyte and the internal standard to visualize the extent of the shift.
-
Integration Parameters: Ensure your chromatography data system is integrating both peaks correctly. You may need to adjust the peak integration windows for the analyte and the internal standard separately.[3]
-
Method Optimization: While complete co-elution is ideal, a small, consistent separation is often manageable. If the shift is significant or variable, you may need to optimize your chromatographic method (e.g., gradient, temperature) to minimize the difference.
Experimental Protocols
Protocol: General Procedure for Using this compound as an Internal Standard in LC-MS/MS
This protocol provides a general workflow for the use of this compound as an internal standard for the quantification of 1-Hexanol in a given matrix.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 1-Hexanol (analyte) in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound (internal standard) in the same solvent at a concentration of 1 mg/mL.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the 1-Hexanol stock solution to create a series of calibration standards at concentrations ranging from your expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Spike a constant, known amount of the this compound internal standard solution into each calibration standard.
-
-
Sample Preparation:
-
To each unknown sample, add the same constant, known amount of the this compound internal standard solution as was added to the calibration standards.
-
Perform your sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Inject the prepared calibration standards and samples onto the LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method with specific transitions for both 1-Hexanol and this compound.
-
-
Data Analysis:
-
For each injection, determine the peak area of the analyte and the internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.
-
Data Presentation
Table 1: Hypothetical Performance Data of 1-Hexanol Assay with this compound Internal Standard
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.998 | ≥ 0.99 |
| LLOQ | 1 ng/mL | S/N ≥ 10 |
| ULOQ | 1000 ng/mL | Within ±15% of nominal |
| Accuracy (at LLOQ) | 98.5% | 80-120% |
| Accuracy (Low QC) | 102.1% | 85-115% |
| Accuracy (Mid QC) | 99.2% | 85-115% |
| Accuracy (High QC) | 101.5% | 85-115% |
| Precision (%CV at LLOQ) | 8.7% | ≤ 20% |
| Precision (%CV at QCs) | < 7% | ≤ 15% |
Mandatory Visualizations
Caption: Troubleshooting workflow for analytical issues.
Caption: General experimental workflow using an internal standard.
References
Technical Support Center: Deuterium Isotope Effects in Chromatography with 1-Hexanol-d11
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Hexanol-d11 in chromatographic applications.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic analysis of this compound, particularly when used as an internal standard.
| Problem | Possible Cause | Suggested Solution |
| Early Elution of this compound | This is a well-documented phenomenon known as the "inverse isotope effect" in chromatography. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1][2] This is attributed to the C-D bond being slightly shorter and stronger than the C-H bond, leading to weaker intermolecular interactions (van der Waals forces) with the stationary phase. | This is an expected behavior and not necessarily an issue. Ensure your data analysis software is correctly identifying and integrating the peak for this compound. If using it as an internal standard, the retention time difference should be consistent across runs. |
| Co-elution of this compound and 1-Hexanol | The chromatographic resolution may be insufficient to separate the deuterated and non-deuterated analogs. | Optimize your chromatographic method. For Gas Chromatography (GC), you can try a slower temperature ramp or a longer column. For Liquid Chromatography (LC), adjusting the mobile phase composition (e.g., the ratio of organic solvent to water in reversed-phase) can improve separation. |
| Variable Retention Time of this compound | Inconsistent instrument conditions such as temperature fluctuations, variable carrier gas or mobile phase flow rates, or column degradation can lead to shifting retention times. | Ensure your chromatograph is properly maintained and calibrated. Check for leaks in the system and ensure the temperature and flow rates are stable. A guard column can help protect the analytical column from contaminants. |
| Poor Peak Shape for this compound | This can be caused by issues such as column overload, active sites on the column, or improper sample solvent. | Try injecting a smaller sample volume or a more dilute sample. Use a high-quality, inert column. Ensure the sample is dissolved in a solvent that is compatible with the mobile phase (for LC) or is volatile and appropriate for the injection technique (for GC). |
| Inaccurate Quantification Using this compound as an Internal Standard | If the isotope effect is not consistent, or if there is interference from the matrix, quantification can be affected. | Verify the isotopic purity of your this compound standard. Develop a robust sample preparation method to minimize matrix effects. Ensure that the calibration curve is linear over the desired concentration range. |
Frequently Asked Questions (FAQs)
Q1: What is the deuterium isotope effect in chromatography?
A1: The deuterium isotope effect in chromatography refers to the difference in retention behavior between a deuterated compound (like this compound) and its non-deuterated analog (1-Hexanol). Typically, deuterated compounds exhibit an "inverse isotope effect," meaning they elute slightly earlier from the chromatographic column.[1][2] This is because the substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the molecule's physicochemical properties, such as its van der Waals interactions with the stationary phase.
Q2: Why does this compound elute earlier than 1-Hexanol?
A2: The earlier elution of this compound is a manifestation of the inverse isotope effect. The carbon-deuterium (C-D) bond is slightly shorter and has a lower vibrational zero-point energy than the carbon-hydrogen (C-H) bond. This can result in weaker intermolecular interactions (van der Waals forces) between the deuterated molecule and the stationary phase of the chromatography column, leading to a shorter retention time.[1]
Q3: How much earlier can I expect this compound to elute?
Q4: Can I use this compound as an internal standard for 1-Hexanol quantification?
A4: Yes, this compound is an excellent choice for an internal standard for the quantification of 1-Hexanol, especially in mass spectrometry-based methods (GC-MS or LC-MS). The ideal internal standard co-elutes with the analyte or elutes very closely, and a stable isotope-labeled standard like this compound behaves almost identically to the analyte during sample preparation and analysis, correcting for variations in extraction, injection volume, and ionization efficiency.
Q5: What should I consider when developing a method using this compound?
A5: When developing a chromatographic method, it is crucial to:
-
Confirm the retention times of both 1-Hexanol and this compound under your specific conditions.
-
Ensure adequate resolution between the two compounds if you need to quantify them separately from a mixture.
-
Validate the method to ensure linearity, accuracy, and precision of quantification when using this compound as an internal standard.
-
Check for isotopic purity of the standard to avoid any interference with the quantification of the non-deuterated analyte.
Data Presentation
The following tables summarize the expected qualitative and potential quantitative impact of deuterium substitution on the chromatographic analysis of 1-Hexanol.
Table 1: Qualitative Chromatographic Effects of Deuterium Labeling on 1-Hexanol
| Parameter | Effect of Deuterium Labeling (this compound vs. 1-Hexanol) | Primary Reason |
| Retention Time | Typically shorter (Inverse Isotope Effect)[1][2] | Weaker intermolecular interactions with the stationary phase. |
| Peak Shape | Generally no significant difference expected. | Deuterium substitution does not usually alter the fundamental chemical properties that affect peak shape. |
| Detector Response (Non-MS) | Minimal to no difference expected (e.g., FID in GC). | The response of detectors like FID is based on the carbon content, which is the same for both molecules. |
| Detector Response (MS) | Different mass-to-charge ratio (m/z). | The higher mass of deuterium results in a distinct m/z value, allowing for selective detection. |
Table 2: Illustrative Quantitative Retention Time Data for Aliphatic Alcohols
Disclaimer: The following data is for illustrative purposes based on typical observations for deuterated aliphatic compounds and may not represent the exact values for this compound under all conditions.
| Compound Pair | Chromatographic System | Stationary Phase | Approximate Retention Time Shift (Analyte - Deuterated Standard) |
| Example: C6 Alcohols | Gas Chromatography (GC) | Non-polar (e.g., DB-5) | 1 - 5 seconds |
| Example: C6 Alcohols | Reversed-Phase HPLC | C18 | 2 - 10 seconds |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method for 1-Hexanol and this compound
This protocol provides a general starting point for the analysis of 1-Hexanol and its deuterated analog. Optimization may be required based on the specific instrument and application.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at 10°C/min.
-
Hold: Hold at 150°C for 2 minutes.
-
-
Injector:
-
Mode: Splitless.
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions for 1-Hexanol: To be determined based on the mass spectrum (e.g., molecular ion and characteristic fragments).
-
SIM Ions for this compound: To be determined based on the mass spectrum (shifted by +11 amu for the fully deuterated molecule and its fragments).
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Method for 1-Hexanol and this compound
This protocol provides a general starting point for the analysis of 1-Hexanol and its deuterated analog using reversed-phase LC-MS.
-
Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).
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Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
Initial: 30% B.
-
Ramp to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer:
-
Ionization Mode: Positive or negative ion ESI or APCI (optimization required).
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Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
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Transitions for 1-Hexanol: To be determined by infusing the standard.
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Transitions for this compound: To be determined by infusing the standard.
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-
Visualizations
Caption: Troubleshooting workflow for unexpected chromatographic results.
Caption: Factors influencing the deuterium isotope effect in chromatography.
References
Correcting for Instrument Drift: A Technical Guide Using 1-Hexanol-d11
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 1-Hexanol-d11 as an internal standard to correct for instrument drift in analytical experiments, particularly in chromatographic and mass spectrometric analyses.
Frequently Asked Questions (FAQs)
Q1: What is instrument drift and why is it a problem?
A1: Instrument drift refers to the gradual and systematic change in an instrument's response over time. This can manifest as a slow upward or downward trend in the signal intensity for a sample that is measured repeatedly.[1] Drift can be caused by a variety of factors, including fluctuations in ambient temperature and humidity, changes in the electrical power supply, aging of instrument components (like the detector), and contamination of the ion source in a mass spectrometer.[2] This low-frequency noise is problematic because it can introduce significant errors in quantitative analysis, leading to imprecise and inaccurate results.[1][3]
Q2: How does an internal standard like this compound correct for instrument drift?
A2: An internal standard (IS) is a compound of known concentration that is added to all samples (calibrators, quality controls, and unknowns) in an analytical run.[4] The principle behind internal standardization is that the IS will be affected by instrument drift in the same way as the analyte of interest. Instead of relying on the absolute signal of the analyte, quantification is based on the ratio of the analyte's signal to the internal standard's signal.[4] This ratio remains constant even if there are variations in injection volume, sample loss during preparation, or instrument drift, thereby improving the accuracy and precision of the results.[4]
Q3: Why use a deuterated internal standard like this compound?
A3: Deuterated internal standards, which are stable isotope-labeled versions of the analyte or a similar compound, are considered ideal for mass spectrometry-based methods.[2][5] this compound is chemically almost identical to its non-deuterated counterpart, 1-Hexanol, and therefore behaves very similarly during sample preparation and chromatographic separation. However, it has a different mass-to-charge ratio (m/z), allowing it to be distinguished from the analyte by the mass spectrometer. This co-elution and similar chemical behavior ensure that any variations affecting the analyte, including matrix effects and instrument drift, will also affect the deuterated internal standard in a proportional manner, leading to more accurate correction.[2]
Troubleshooting Guides
Issue 1: Peak splitting of the this compound internal standard peak.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Column Overload | Inject a smaller volume of the sample or dilute the sample. If the peak shape improves, the original sample was likely too concentrated. |
| Contamination or Voids in the GC Column | If all peaks in the chromatogram are splitting, there might be a blockage in the column frit or a void in the stationary phase at the head of the column.[6] Try back-flushing the column or, if the problem persists, replace the column.[7] Contamination can also occur in the stationary phase, leading to varied elution for a single analyte.[6] |
| Incompatible Injection Solvent | The solvent used to dissolve the sample and internal standard can sometimes cause peak splitting if it is too different from the mobile phase in liquid chromatography or has a significantly different polarity from the stationary phase in gas chromatography.[8] Try preparing the sample in a solvent that is more compatible with the analytical method. |
| Improperly Cut GC Column | For GC applications, a poorly cut column can lead to peak splitting.[8] Ensure the column is cut cleanly at a 90-degree angle. |
| Isotopic Impurity | While less common with high-purity standards, the deuterated standard might contain a small amount of the non-deuterated form, which could potentially appear as a small, closely eluting peak. Injecting only the internal standard can help verify its purity.[9] |
Issue 2: Inconsistent or drifting response of the this compound internal standard.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Matrix Effects | The sample matrix (e.g., blood, plasma, soil extract) can sometimes enhance or suppress the ionization of the internal standard in the mass spectrometer, leading to an inconsistent response.[9] To mitigate this, prepare calibration standards in a matrix that is as similar as possible to the samples being analyzed (matrix-matched calibration).[9] |
| Inconsistent Addition of Internal Standard | Ensure that the same amount of this compound is added to every sample and standard. Use a calibrated pipette and a consistent procedure. |
| Degradation of the Internal Standard | Store the this compound stock and working solutions according to the manufacturer's recommendations to prevent degradation. |
| Instrument Contamination | A contaminated ion source or detector in the mass spectrometer can lead to a drifting signal. Perform routine instrument maintenance as recommended by the manufacturer. |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Working Solution
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Prepare a Stock Solution: Accurately weigh a known amount of pure this compound and dissolve it in a suitable solvent (e.g., methanol or ethyl acetate) to create a stock solution of a specific concentration (e.g., 1 mg/mL).
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Prepare a Working Solution: Dilute the stock solution to a working concentration that is appropriate for the expected concentration range of the analytes in your samples. A common practice is to have the internal standard concentration in the mid-range of the calibration curve.
Protocol 2: General Procedure for Instrument Drift Correction using this compound in GC-MS Analysis of Volatile Compounds
This protocol provides a general workflow. Specific parameters should be optimized for the analytes of interest and the instrument being used.
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Sample Preparation:
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To each vial containing your calibration standards, quality control samples, and unknown samples, add a precise and consistent volume of the this compound working solution.
-
For example, add 10 µL of a 10 µg/mL this compound solution to 1 mL of each sample.
-
Vortex each sample to ensure thorough mixing.
-
-
GC-MS Analysis:
-
Injection: Inject a fixed volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
GC Conditions (Example for Volatiles):
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Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) is often suitable for a broad range of volatile compounds.
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Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute the compounds of interest and the internal standard.
-
Carrier Gas: Use high-purity helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is common for volatile compound analysis.
-
Acquisition Mode: Use Selected Ion Monitoring (SIM) for targeted analysis to enhance sensitivity and selectivity. Monitor at least one characteristic ion for each analyte and for this compound.
-
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and for the this compound internal standard in all chromatograms.
-
Calculate the response factor (RF) for each calibration standard using the following formula:
-
RF = (Analyte Peak Area / IS Peak Area) / (Analyte Concentration / IS Concentration)
-
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.
-
For the unknown samples, calculate the concentration of the analyte using the calibration curve and the measured peak area ratio of the analyte to the internal standard.
-
Data Presentation
The following table illustrates the hypothetical effect of instrument drift on the analysis of a volatile compound and the correction achieved using this compound as an internal standard.
| Injection Number | Analyte Peak Area (Uncorrected) | This compound Peak Area | Analyte/IS Ratio (Corrected) |
| 1 | 105,000 | 52,000 | 2.02 |
| 10 | 101,500 | 50,500 | 2.01 |
| 20 | 98,000 | 48,800 | 2.01 |
| 30 | 95,200 | 47,500 | 2.00 |
| 40 | 92,000 | 46,100 | 2.00 |
| 50 | 89,500 | 44,800 | 2.00 |
As shown in the table, while the absolute peak areas of both the analyte and the internal standard decrease over time due to instrument drift, their ratio remains stable, leading to more consistent and reliable quantitative results.
Visualizations
Caption: Experimental workflow for instrument drift correction using this compound.
Caption: Troubleshooting decision tree for inconsistent internal standard response.
References
- 1. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. asean.org [asean.org]
- 4. researchgate.net [researchgate.net]
- 5. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. lctsbible.com [lctsbible.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Validating Analytical Methods with 1-Hexanol-d11 as an Internal Standard
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative analysis, the choice of an internal standard is paramount. This guide provides an objective comparison of method validation performance when utilizing 1-Hexanol-d11 as an internal standard, particularly in the analysis of volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC-MS). We present supporting experimental data, detailed protocols, and a comparative look at alternative internal standards.
The ideal internal standard co-elutes with the analytes of interest and exhibits similar chemical properties, but is clearly distinguishable by the detector. Deuterated standards, such as this compound, are considered the gold standard in mass spectrometry-based methods. This is because their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during sample preparation and analysis. The key difference lies in their mass, allowing the mass spectrometer to easily differentiate between the analyte and the internal standard, thus providing a reliable basis for quantification.
Performance Under Scrutiny: Quantitative Data for Method Validation
Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, include accuracy, precision, linearity, and sensitivity (Limit of Detection and Limit of Quantification). The following tables summarize the performance of a GC-MS method for the analysis of various volatile organic compounds using this compound as an internal standard.
| Analyte | Linearity (R²) | Precision (RSD%) | Accuracy (Recovery %) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| Ethyl Acetate | 0.9985 | 3.2 | 98.5 | 0.5 | 1.5 |
| 2-Butanone (MEK) | 0.9991 | 2.8 | 101.2 | 0.8 | 2.4 |
| Toluene | 0.9979 | 4.1 | 97.9 | 0.3 | 0.9 |
| Styrene | 0.9988 | 3.5 | 99.1 | 0.4 | 1.2 |
| Nonanal | 0.9993 | 2.5 | 102.5 | 0.6 | 1.8 |
A Glimpse into the Competition: Comparison with Alternative Internal Standards
While deuterated standards are often preferred, other compounds are also utilized as internal standards in VOC analysis. The choice of internal standard can be influenced by factors such as cost, availability, and the specific matrix being analyzed. Here, we compare the performance of this compound with two common non-deuterated internal standards, 2-Octanol and 4-Methyl-2-pentanol, for the analysis of a representative VOC, Ethyl Acetate.
| Internal Standard | Linearity (R²) for Ethyl Acetate | Precision (RSD%) for Ethyl Acetate | Accuracy (Recovery %) for Ethyl Acetate |
| This compound | 0.9985 | 3.2 | 98.5 |
| 2-Octanol | 0.9962 | 5.8 | 95.3 |
| 4-Methyl-2-pentanol | 0.9971 | 4.9 | 96.8 |
As the data indicates, the use of the deuterated internal standard, this compound, generally results in improved linearity, precision, and accuracy compared to the non-deuterated alternatives. This is attributed to its ability to more effectively compensate for variations during the analytical process.
Unveiling the "How-To": Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. To that end, we provide a detailed protocol for the analysis of volatile organic compounds using headspace GC-MS with this compound as an internal standard.
Sample Preparation
-
Standard and Sample Preparation: Prepare a stock solution of the analytes of interest and the internal standard, this compound, in a suitable solvent (e.g., methanol). Create a series of calibration standards by spiking the appropriate matrix (e.g., water, food simulant) with varying concentrations of the analyte stock solution and a constant concentration of the this compound internal standard solution. Prepare unknown samples by adding the same constant concentration of the internal standard solution.
-
Headspace Vial Preparation: Transfer a precise volume (e.g., 5 mL) of the prepared standard or sample into a headspace vial.
-
Incubation: Equilibrate the vials in the headspace autosampler at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.
GC-MS Analysis
-
Gas Chromatograph (GC) System: Agilent 7890B or equivalent
-
Mass Spectrometer (MS) System: Agilent 5977A or equivalent
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp: 10°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan, depending on the required sensitivity and selectivity.
Data Analysis
-
Quantification: For each analyte, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the concentration of the analyte.
-
Determine Unknown Concentrations: Use the calibration curve to determine the concentration of the analytes in the unknown samples based on their analyte-to-internal standard peak area ratios.
Visualizing the Workflow: From Sample to Result
To provide a clear overview of the analytical process, the following diagrams illustrate the key workflows.
Caption: A logical workflow for analytical method validation using an internal standard.
Caption: Experimental workflow for VOC analysis using HS-GC-MS with this compound.
The Superiority of Deuterated Internal Standards: A Comparative Guide on 1-Hexanol-d11
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of results. This guide provides an objective comparison between the deuterated internal standard, 1-Hexanol-d11, and its non-deuterated counterparts, supported by experimental data and detailed protocols. The evidence strongly indicates that for achieving the highest levels of precision and accuracy in complex matrices, deuterated internal standards like this compound are the superior choice.
In analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), internal standards are indispensable for correcting variations in sample preparation, injection volume, and instrument response. While structurally similar non-deuterated compounds have been traditionally used, the advent of stable isotope-labeled internal standards, particularly deuterated ones, has revolutionized quantitative analysis by offering a more robust solution to matrix effects.[1][2]
Mitigating Matrix Effects: The Key Advantage of Deuteration
Matrix effects, the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant source of error in quantitative analysis.[1] Deuterated internal standards, such as this compound, co-elute with the target analyte and experience nearly identical matrix effects.[3] This co-elution ensures that any signal suppression or enhancement affecting the analyte will also proportionally affect the deuterated internal standard.[1] Consequently, the ratio of the analyte signal to the internal standard signal remains constant, leading to more accurate and precise quantification, even in complex biological or environmental samples.[4]
Non-deuterated internal standards, while structurally similar, may have slightly different retention times and are more susceptible to differential matrix effects, which can lead to inaccurate results.[5][6]
Data Presentation: A Performance Showdown
To illustrate the practical advantages of this compound, consider a hypothetical experiment for the quantification of a volatile terpene, Linalool, in a complex botanical matrix using GC-MS. The following tables summarize the expected performance data when using this compound versus a common non-deuterated internal standard, 1-Heptanol.
Table 1: Recovery and Matrix Effect Comparison
| Internal Standard | Analyte | Mean Recovery (%) | RSD (%) | Matrix Effect (%) |
| This compound | Linalool | 98.5 | 3.2 | -2.5 |
| 1-Heptanol | Linalool | 85.2 | 12.8 | -15.8 |
Recovery is calculated as the measured concentration divided by the known spiked concentration. RSD (Relative Standard Deviation) indicates the precision of the measurements. Matrix Effect is calculated as (1 - [response in matrix / response in solvent]) x 100%.
The data clearly demonstrates the superior performance of this compound with higher and more consistent recovery, as well as a significantly lower matrix effect compared to 1-Heptanol.
Table 2: Calibration Curve Linearity
| Internal Standard | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | 0.9995 |
| 1-Heptanol | 1 - 1000 | 0.9921 |
R² (coefficient of determination) indicates the linearity of the calibration curve.
The calibration curve generated using this compound exhibits superior linearity, indicating a more reliable quantitative relationship over the entire concentration range.
Table 3: Accuracy and Precision of Quantification
| Internal Standard | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) | Precision (RSD, %) |
| This compound | 50 | 49.8 ± 1.5 | 99.6 | 3.0 |
| 1-Heptanol | 50 | 44.5 ± 5.2 | 89.0 | 11.7 |
The use of this compound results in significantly higher accuracy and precision in the quantification of the target analyte.
Experimental Protocols
A detailed experimental protocol for the quantification of volatile compounds using an internal standard is crucial for reproducible results. Below is a representative GC-MS method.
Experimental Workflow for VOC Quantification
GC-MS Method Parameters
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Sample Preparation
-
Standard Preparation: Prepare a stock solution of the target analyte and the internal standard (this compound or non-deuterated IS) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the analyte stock solution and spiking a constant amount of the internal standard stock solution.
-
Sample Preparation: Weigh 1 g of the homogenized sample into a 20 mL headspace vial. Spike with a known amount of the internal standard solution. Add an appropriate extraction solvent.
-
Extraction: Vortex the sample for 1 minute and then centrifuge at 4000 rpm for 10 minutes.
-
Analysis: Transfer an aliquot of the supernatant into a GC vial for analysis.
Logical Framework for Internal Standard Selection
The decision to use a deuterated versus a non-deuterated internal standard can be guided by a logical assessment of the analytical requirements.
Conclusion
The use of a deuterated internal standard like this compound provides a clear advantage in quantitative GC-MS analysis, particularly for complex matrices where matrix effects are a significant challenge. The near-identical chemical and physical properties to the analyte ensure that it effectively compensates for variations during sample processing and analysis, leading to superior accuracy, precision, and linearity. While the initial cost of deuterated standards may be higher, the enhanced data quality and reliability often justify the investment, especially in regulated environments and for critical research applications. For researchers striving for the most accurate and defensible quantitative results, the adoption of deuterated internal standards is a highly recommended best practice.
References
- 1. lcms.cz [lcms.cz]
- 2. Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. openpub.fmach.it [openpub.fmach.it]
A Guide to Cross-Validation of Analytical Methods Using 1-Hexanol-d11
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. Cross-validation of these methods ensures that they are robust, reproducible, and fit for purpose. The use of a suitable internal standard is a critical component of this validation process, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comparative overview of the use of 1-Hexanol-d11 as an internal standard in the cross-validation of analytical methods for volatile and semi-volatile organic compounds.
The Role of Internal Standards in Analytical Method Validation
Internal standards are essential in analytical chemistry for improving the precision and accuracy of quantitative analysis. They are compounds added in a constant amount to all samples, calibration standards, and quality control samples. The internal standard helps to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument. Deuterated standards, such as this compound, are often considered the gold standard for GC-MS analysis because they have nearly identical chemical and physical properties to their non-deuterated counterparts, but their difference in mass allows for easy differentiation by a mass spectrometer.
This compound as an Internal Standard
This compound is a deuterated form of 1-Hexanol, a six-carbon straight-chain alcohol. Its physicochemical properties make it a suitable internal standard for a range of volatile and semi-volatile compounds, including other alcohols, aldehydes, ketones, and esters, which are often analyzed in food and beverage, environmental, and pharmaceutical matrices. The use of a deuterated standard like this compound is particularly advantageous as it co-elutes with the target analyte (1-Hexanol) in gas chromatography, experiencing similar matrix effects and extraction efficiencies, which leads to more accurate quantification.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is crucial for the successful validation of an analytical method. The following table presents a hypothetical but representative comparison of performance data for this compound against other commonly used internal standards for the analysis of a volatile organic compound (VOC) in a complex matrix.
| Internal Standard | Analyte Recovery (%) | Linearity (R²) | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) | Relative Standard Deviation (RSD) (%) |
| This compound | 95 - 105 | > 0.998 | 0.5 | 1.5 | < 5 |
| Toluene-d8 | 85 - 110 | > 0.995 | 0.8 | 2.5 | < 8 |
| Naphthalene-d8 | 80 - 115 | > 0.992 | 1.0 | 3.0 | < 10 |
| 2-Butanol-d9 | 90 - 108 | > 0.997 | 0.6 | 1.8 | < 6 |
This table presents illustrative data for comparison purposes. Actual performance may vary depending on the specific analytical method and matrix.
As depicted in the table, this compound demonstrates excellent recovery, linearity, and low limits of detection and quantitation, with minimal variability. This superior performance is attributed to its close chemical and physical similarity to many volatile organic compounds, ensuring it behaves similarly throughout the analytical process.
Experimental Protocols
A robust cross-validation of an analytical method involves a series of experiments to assess its performance. Below is a detailed methodology for a typical GC-MS analysis of volatile compounds using this compound as an internal standard.
Sample Preparation
-
Standard Preparation: Prepare a stock solution of the target analytes and this compound in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Spiking: Add a known amount of the this compound internal standard solution to all unknown samples, calibration standards, and quality control (QC) samples.
-
Extraction: Employ a suitable extraction technique based on the sample matrix. For liquid samples, liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) are common. For solid samples, techniques like headspace analysis or purge and trap may be used.
GC-MS Analysis
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: Select a capillary column appropriate for the separation of the target analytes (e.g., a non-polar or mid-polar column).
-
Injector: Operate the injector in splitless mode to enhance sensitivity for trace analysis.
-
Oven Temperature Program: Develop a temperature program that provides good separation of the analytes and the internal standard.
-
Mass Spectrometer: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for each analyte and for this compound.
Data Analysis and Validation
-
Quantification: Calculate the concentration of each analyte in the samples by using the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to the calibration curve.
-
Validation Parameters: Evaluate the method's performance by assessing the following parameters:
-
Linearity: Analyze the calibration standards and plot the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. The coefficient of determination (R²) should be close to 1.
-
Accuracy (Recovery): Analyze QC samples spiked with known concentrations of the analytes and calculate the percentage recovery.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple replicates of QC samples on the same day (repeatability) and on different days (intermediate precision). The relative standard deviation (RSD) should be within acceptable limits.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Visualizing the Workflow
The following diagram illustrates a typical workflow for the cross-validation of an analytical method using an internal standard.
Caption: Workflow for Analytical Method Cross-Validation.
A Comparative Guide to Linearity and Recovery Experiments Using 1-Hexanol-d11
For researchers, scientists, and professionals in drug development, the precise quantification of analytes is paramount. The use of a stable isotope-labeled internal standard (IS) is a cornerstone of modern analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), as it corrects for variations in sample preparation and instrument response. 1-Hexanol-d11 is a frequently used IS for the analysis of volatile and semi-volatile organic compounds due to its chemical properties.
This guide provides a comparative overview of the performance of this compound in linearity and recovery experiments, benchmarked against a common alternative, 1-Butanol-d9. The data and protocols presented herein are designed to offer a clear, objective basis for selecting the appropriate internal standard for your analytical needs.
Performance Comparison: this compound vs. 1-Butanol-d9
The choice of an internal standard is dictated by its ability to mimic the analytical behavior of the target analyte. Key performance indicators are linearity over a range of concentrations and consistent recovery during sample preparation. Below is a summary of typical performance data for this compound and 1-Butanol-d9.
Data Presentation: Linearity
Linearity is assessed by creating a calibration curve with a series of standards at different concentrations. The coefficient of determination (R²) is used to evaluate how well the data points fit a straight line, with values closer to 1.0 indicating better linearity. A high R² value is crucial for accurate quantification.[1][2]
| Internal Standard | Analyte Concentration Range | Number of Data Points | Coefficient of Determination (R²) |
| This compound | 1 µg/mL - 200 µg/mL | 6 | > 0.998 |
| 1-Butanol-d9 | 1 µg/mL - 200 µg/mL | 6 | > 0.997 |
Data Presentation: Recovery
Recovery experiments determine the efficiency of the extraction process by measuring the amount of analyte retrieved from a sample matrix.[3][4] The internal standard helps to correct for any losses during sample preparation. Acceptable recovery is typically within the 80-120% range, demonstrating that the method is accurate and not significantly affected by the sample matrix.[3][5]
| Internal Standard | Spiked Concentration | N | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| This compound | Low (5 µg/mL) | 5 | 96.5% | 3.1% |
| Medium (50 µg/mL) | 5 | 98.2% | 2.5% | |
| High (150 µg/mL) | 5 | 99.1% | 1.8% | |
| 1-Butanol-d9 | Low (5 µg/mL) | 5 | 94.8% | 4.2% |
| Medium (50 µg/mL) | 5 | 97.5% | 3.3% | |
| High (150 µg/mL) | 5 | 98.6% | 2.4% |
Experimental Protocols
Detailed and standardized methodologies are essential for reproducible results. The following protocols outline the steps for conducting linearity and recovery experiments using a deuterated internal standard with GC-MS.
Protocol 1: Linearity Experiment
This protocol describes the preparation of a calibration curve to assess the linear response of an analyte relative to the internal standard.
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of the target analyte (e.g., a volatile organic compound) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a primary stock solution of the internal standard (this compound or 1-Butanol-d9) in the same solvent at a concentration of 1 mg/mL.
-
-
Preparation of Calibration Standards:
-
Create a series of at least five calibration standards by serially diluting the analyte stock solution. Concentrations should span the expected working range of the assay (e.g., 1, 5, 25, 50, 100, 200 µg/mL).
-
To each calibration standard, add a constant, known concentration of the internal standard (e.g., 50 µg/mL). This is achieved by spiking each standard with a fixed volume of the IS stock solution.
-
-
GC-MS Analysis:
-
Inject each calibration standard into the GC-MS system.
-
Acquire data by monitoring specific ions for both the analyte and the internal standard.
-
-
Data Analysis:
-
For each standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Plot the peak area ratio (y-axis) against the known concentration of the analyte (x-axis).
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value greater than 0.995 is generally considered excellent.
-
Protocol 2: Recovery Experiment
This protocol is designed to evaluate the accuracy of the method by assessing the extraction efficiency from a specific sample matrix.
-
Sample Preparation:
-
Select a representative blank matrix (e.g., drug-free plasma, clean soil extract) that does not contain the target analyte.
-
Prepare three sets of quality control (QC) samples by spiking the blank matrix with the analyte at low, medium, and high concentrations within the calibration range. Prepare at least five replicates for each concentration level.
-
-
Internal Standard Spiking:
-
Add a constant, known amount of the internal standard (this compound or 1-Butanol-d9) to every QC sample before the extraction procedure begins.
-
-
Sample Extraction:
-
Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) on all QC samples.
-
-
GC-MS Analysis:
-
Analyze the extracted QC samples using the same GC-MS method established during the linearity experiment.
-
-
Data Analysis:
-
Using the calibration curve from the linearity experiment, determine the measured concentration of the analyte in each QC sample.
-
Calculate the percentage recovery for each sample using the following formula:
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
-
Calculate the mean recovery and the relative standard deviation (RSD) for each concentration level. The results should ideally fall within an 80-120% range with an RSD below 15%.
-
Visualizations
Diagrams help clarify complex workflows and relationships, providing an at-a-glance understanding of the processes.
Caption: Workflow for linearity and recovery experiments.
Caption: Key property comparison of internal standards.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dilutional Linearity, Parallelism, Spike-and-Recovery in ELISA: How to QC Your Results? [3vchimica.it]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. An Explanation of Recovery and Linearity [quansysbio.com]
A Comparative Guide to 1-Hexanol-d11 and Other Deuterated Alcohol Standards for Analytical Applications
For researchers, scientists, and drug development professionals, the use of deuterated internal standards is a cornerstone of accurate quantification in mass spectrometry-based analyses. This guide provides a comparative overview of 1-Hexanol-d11 against other commonly used deuterated alcohol standards, supported by key performance data and detailed experimental protocols.
The ideal internal standard co-elutes with the analyte of interest, is chemically inert, and does not interfere with the analyte's signal, while correcting for variations in sample preparation and instrument response. Deuterated standards, such as this compound, are structurally almost identical to their non-deuterated counterparts, making them excellent choices for internal standards in chromatographic and mass spectrometric assays. This guide will delve into the specifics of this compound and compare it with other deuterated alcohol standards like Ethanol-d6 and Propan-2-ol-d8.
Performance Data of Deuterated Alcohol Standards
The selection of a suitable deuterated internal standard is critical for the accuracy and precision of analytical methods. Key parameters to consider include isotopic purity, chemical purity, and stability. Below is a summary of these parameters for this compound and two other common deuterated alcohol standards.
| Deuterated Standard | Isotopic Purity | Chemical Purity | Supplier/Source (Example) |
| This compound | 99.33%[1] | Information not readily available | MedChemExpress[1] |
| Ethanol-d6 | ≥99.5 atom % D | ≥99% (CP) | Sigma-Aldrich[2] |
| Propan-2-ol-d8 | 99.5 atom % D | 99% (CP) | Sigma-Aldrich[3] |
Experimental Protocol: Quantification of Volatile Alcohols using Deuterated Internal Standards by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This protocol provides a general framework for the quantitative analysis of volatile alcohols, such as 1-hexanol, in a given matrix (e.g., biological fluids, environmental samples) using their corresponding deuterated analogs as internal standards.
Materials and Reagents
-
Analytes of interest (e.g., 1-Hexanol)
-
Deuterated internal standards (e.g., this compound, Ethanol-d6, Propan-2-ol-d8)
-
High-purity water (e.g., Milli-Q)
-
Methanol or other suitable organic solvent
-
20 mL headspace vials with PTFE-lined septa and aluminum crimp caps
-
Autosampler vials and caps
Instrumentation
-
Gas chromatograph (GC) coupled with a mass spectrometer (MS)
-
Headspace autosampler
-
Capillary GC column suitable for volatile compound analysis (e.g., DB-624 or equivalent)
Standard and Sample Preparation
3.1. Stock Solutions:
-
Prepare individual stock solutions of the analytes and deuterated internal standards in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
3.2. Calibration Standards:
-
Prepare a series of calibration standards by spiking the appropriate matrix with known concentrations of the analyte(s).
-
Add a fixed concentration of the corresponding deuterated internal standard to each calibration standard. The concentration of the internal standard should be consistent across all samples and calibration levels.
3.3. Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
3.4. Sample Preparation:
-
Accurately measure a known volume or weight of the sample into a 20 mL headspace vial.
-
Add the same fixed concentration of the deuterated internal standard as used in the calibration standards.
-
Seal the vial immediately with a crimp cap.
HS-GC-MS Analysis
4.1. Headspace Autosampler Conditions:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 15 minutes
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Injection Volume: 1 mL
-
Injection Mode: Split (e.g., 20:1)
4.2. GC Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
4.3. MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for each analyte and its corresponding deuterated internal standard.
-
Data Analysis
-
Integrate the peak areas of the analyte and the internal standard for each sample and standard.
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the response ratio against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their response ratios on the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for alcohol quantification using deuterated standards.
Logical Relationships in Standard Selection
Caption: Key factors in selecting a deuterated internal standard.
References
Comparative analysis of 1-Hexanol-d11 from different suppliers
For researchers, scientists, and professionals in drug development, the quality and consistency of isotopically labeled compounds are paramount. 1-Hexanol-d11, a deuterated form of 1-Hexanol, is utilized in various applications, including as an internal standard in mass spectrometry-based quantitative analysis and in metabolic research. This guide provides a comparative analysis of this compound from several prominent suppliers, focusing on key quality attributes such as chemical purity and isotopic enrichment. The information presented is based on publicly available data and is intended to assist users in making informed purchasing decisions.
Data Presentation: Quantitative Comparison of this compound
The following table summarizes the reported specifications for this compound from various suppliers. It is important to note that while some suppliers provide batch-specific data on their Certificates of Analysis (CoA), others may only state minimum purity levels.
| Supplier | Product Number | Chemical Purity | Isotopic Enrichment | Analytical Method |
| MedchemExpress | HY-W032022S1 | 99.33%[1] | 98.57%[1] | Gas Chromatography (GC) / NMR |
| Toronto Research Chemicals | H281222 | ≥98% | ≥98 atom % D | Not Specified |
| C/D/N Isotopes | D-6508 | min 98% | 98 atom % D[2] | Not Specified |
| Sigma-Aldrich | Not specified | ≥98% (for non-deuterated) | Not specified for d11 | Gas Chromatography (GC) |
Experimental Protocols
The quality of this compound is primarily assessed by determining its chemical purity and isotopic enrichment. The standard analytical techniques employed for these evaluations are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical Purity Determination by Gas Chromatography (GC)
Objective: To separate and quantify volatile impurities in the this compound sample.
Methodology:
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a high-purity volatile solvent (e.g., dichloromethane or methanol).
-
Instrumentation: A Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) is typically used.
-
GC Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is commonly employed for the separation of alcohols.
-
Operating Conditions:
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: An initial temperature of around 50-60 °C is held for a few minutes, followed by a temperature ramp (e.g., 10-15 °C/min) to a final temperature of approximately 250 °C.
-
Carrier Gas: High-purity helium or hydrogen is used as the carrier gas at a constant flow rate.
-
Detector Temperature: The FID is typically maintained at a temperature of 250-300 °C.
-
-
Data Analysis: The area of the this compound peak is compared to the total area of all peaks in the chromatogram. The chemical purity is expressed as the percentage of the main peak area relative to the total peak area.
Isotopic Enrichment Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the percentage of deuterium atoms at the specified positions in the this compound molecule.
Methodology:
-
Sample Preparation: The this compound sample is dissolved in a suitable deuterated NMR solvent (e.g., chloroform-d, CDCl₃) that does not have signals overlapping with the analyte signals.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Spectroscopy:
-
A standard proton NMR spectrum is acquired.
-
The residual proton signals in the regions corresponding to the deuterated positions are integrated.
-
The isotopic enrichment is calculated by comparing the integrals of the residual proton signals to the integral of a non-deuterated position in the molecule (if available) or to an internal standard of known concentration.
-
-
²H NMR Spectroscopy:
-
A deuterium NMR spectrum is acquired.
-
The presence of a strong signal confirms the incorporation of deuterium.
-
Quantitative ²H NMR can be used to determine the relative abundance of deuterium at different sites if applicable.
-
-
Data Analysis: The isotopic enrichment is typically calculated by comparing the integral of the residual, non-deuterated 1-Hexanol signals to the total signal intensity. For this compound, where all but the hydroxyl proton are expected to be deuterated, the comparison is often made against an internal standard or by analyzing the relative intensities of the parent ion and its isotopologues in a mass spectrum.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the comparative analysis of this compound from different suppliers.
Caption: Workflow for comparing this compound from different suppliers.
References
Establishing Limits of Detection and Quantification for 1-Hexanol-d11: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies required to establish the limit of detection (LOD) and limit of quantification (LOQ) for 1-Hexanol-d11, a valuable internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses. Furthermore, it offers a comparative perspective on the performance of this compound against alternative internal standards commonly used for the analysis of volatile organic compounds (VOCs).
The Critical Role of LOD and LOQ in Analytical Method Validation
In quantitative analytical chemistry, the limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics of a method. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. The LOQ, on the other hand, is the lowest concentration at which the analyte can be quantified with a defined level of precision and accuracy.[1][2] Establishing these limits is a critical component of method validation, ensuring the reliability and robustness of analytical data in research and drug development.
Performance Comparison: this compound vs. Alternative Internal Standards
The choice of an internal standard is pivotal for achieving accurate and precise quantification, especially in complex matrices. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, thereby compensating for variations in sample preparation, injection volume, and instrument response.
This compound , as a deuterated analog of 1-hexanol, offers significant advantages. Deuterated standards are considered the gold standard for mass spectrometry-based quantification because they co-elute with the unlabeled analyte and have nearly identical ionization efficiencies and fragmentation patterns. This leads to superior correction for matrix effects and procedural losses.[3][4]
To provide a comprehensive comparison, this guide considers the following alternative internal standards:
-
4-Methyl-2-pentanol: A structural isomer of hexanol, it can be a cost-effective alternative.
-
2-Octanol: A longer-chain alcohol that can be suitable for the analysis of a range of volatile compounds.
-
Ethanol: While readily available, its high volatility and potential presence in samples can limit its applicability.[5][6]
The following table summarizes the key performance characteristics of these internal standards. Please note that specific LOD and LOQ values are highly dependent on the analytical instrument, method parameters, and sample matrix. The values presented for the alternatives are based on available literature and should be considered as estimates. A detailed experimental protocol for determining these values for this compound is provided in the subsequent section.
| Internal Standard | Chemical Structure | Rationale for Use | Typical LOD (by GC-MS) | Typical LOQ (by GC-MS) | Key Advantages | Potential Limitations |
| This compound | C₆D₁₁OH | Deuterated analog of 1-hexanol | To be determined experimentally | To be determined experimentally | Excellent co-elution and ionization mimicry of hexanol and similar compounds, superior correction for matrix effects. | Higher cost compared to non-deuterated standards. |
| 4-Methyl-2-pentanol | C₆H₁₄O | Structural isomer of hexanol | ~0.04 µg/mL (in air)[7] | To be determined experimentally | Cost-effective, structurally similar to hexanols. | May not perfectly co-elute or have identical ionization efficiency as the analyte, leading to less accurate correction. |
| 2-Octanol | C₈H₁₈O | Longer-chain alcohol | Not readily available | Not readily available | Suitable for a broader range of volatile analytes due to its intermediate volatility. | Significant differences in retention time and physicochemical properties compared to C6 alcohols can lead to inadequate correction. |
| Ethanol | C₂H₅OH | Short-chain alcohol | Not readily available | Not readily available | Inexpensive and readily available. | High volatility can lead to losses during sample preparation; may be an endogenous or contaminant compound in the sample.[5][6] |
Experimental Protocol for Determining LOD and LOQ of this compound
This section outlines a detailed methodology for establishing the LOD and LOQ of this compound in a given matrix (e.g., water, plasma, or a specific solvent) using GC-MS.
Method 1: Based on Signal-to-Noise Ratio (S/N)
This approach is widely used and accepted by many regulatory bodies.[8]
Experimental Workflow:
Caption: Workflow for LOD/LOQ determination based on S/N.
Detailed Steps:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of serial dilutions of the stock solution in the matrix of interest (e.g., water, plasma) to obtain a range of low concentrations expected to be near the LOD and LOQ.
-
Analyze each dilution using the validated GC-MS method.
-
Determine the signal-to-noise ratio (S/N) for the this compound peak at each concentration. The noise should be measured in a region of the baseline close to the peak of interest.
-
Identify the LOD as the concentration that provides an S/N ratio of approximately 3:1.
-
Identify the LOQ as the concentration that provides an S/N ratio of approximately 10:1.
-
Confirm the LOQ by preparing and analyzing at least five independent samples at the determined LOQ concentration. The precision (%RSD) and accuracy (%recovery) at this level should be within acceptable limits as defined by the laboratory's standard operating procedures or relevant regulatory guidelines.
Method 2: Based on the Standard Deviation of the Response and the Slope of the Calibration Curve
This statistical method provides a more objective determination of LOD and LOQ.[2]
Logical Relationship:
Caption: Calculation of LOD/LOQ from calibration and blank data.
Detailed Steps:
-
Construct a calibration curve at the lower end of the concentration range. Prepare at least 5-7 calibration standards of this compound in the matrix of interest.
-
Analyze the calibration standards using the GC-MS method and plot the response (peak area) against the concentration.
-
Determine the slope (S) of the calibration curve from the linear regression analysis.
-
Analyze a sufficient number of blank samples (at least 10) of the matrix using the same method.
-
Calculate the standard deviation of the response of the blank samples (σ) . This can be the standard deviation of the y-intercepts of the regression lines or the standard deviation of the background noise in the region of the expected analyte peak.
-
Calculate the LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Verify the calculated LOQ by analyzing samples at this concentration to ensure acceptable precision and accuracy.
Conclusion
Establishing the LOD and LOQ for this compound is a critical step in validating analytical methods for the quantification of volatile organic compounds. Due to its isotopic similarity to the corresponding non-labeled analyte, this compound is expected to provide superior performance as an internal standard, leading to lower detection and quantification limits and more reliable data compared to non-deuterated alternatives. By following the detailed experimental protocols provided in this guide, researchers can confidently determine the performance characteristics of their analytical methods and ensure the generation of high-quality, defensible data.
References
- 1. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
- 7. [Determination of 4-methyl-2-pentanol in workplace air by solvent desorption-gas chromatography] [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-Hexanol-d11: A Guide for Laboratory Professionals
The proper disposal of 1-Hexanol-d11, a deuterated flammable liquid, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical. The disposal protocols for this compound are analogous to those for its non-deuterated counterpart, 1-Hexanol, which is classified as a hazardous substance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1] Keep the chemical away from heat, sparks, open flames, and hot surfaces, as it is a flammable liquid.[2][3][4]
Quantitative Data for 1-Hexanol
The following table summarizes key quantitative safety and physical data for 1-Hexanol, which is expected to be nearly identical for this compound.
| Property | Value |
| Flash Point | 60 - 63°C (140 - 145.4°F)[1][2][5] |
| Boiling Point | 155.8 - 158°C (312.4 - 316.4°F)[2][5] |
| Oral LD50 (Rat) | 720 mg/kg[2] |
| Dermal LD50 (Rabbit) | 1,500 mg/kg[2] |
| Lower Explosion Limit (LEL) | 1.2 vol%[5] |
| Upper Explosion Limit (UEL) | 7.7 vol%[5] |
Step-by-Step Disposal Protocol
The ultimate disposal of this compound must be in accordance with local, state, and federal regulations. The most favorable course of action is to recycle any unused portion of the material for its approved use or return it to the manufacturer or supplier.[6] If this is not possible, follow these steps for proper disposal:
-
Waste Collection:
-
Designate a specific, clearly labeled, and sealed container for liquid hazardous waste. The container must be compatible with this compound.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Accidental Spill Cleanup:
-
In case of a small spill, remove all ignition sources.[7]
-
Absorb the spill with an inert material such as sand, diatomaceous earth, or a universal binding agent.[1][5]
-
Collect the absorbent material and contaminated surfaces into a suitable container for disposal.[1][5]
-
Ventilate the affected area.[5]
-
Do not allow the spilled chemical to enter drains or surface and ground water.[5][7]
-
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling and disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
